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Core Science & Biosynthesis

Foundational

Mechanism of Action of LT-106-175: A Multi-Targeted FLT3/CDK Kinase Inhibitor in Acute Myeloid Leukemia

Executive Summary & Molecular Identity LT-106-175 is a potent, multi-targeted kinase inhibitor primarily recognized for its dual blockade of Fms-like tyrosine kinase 3 (FLT3) mutations and Cyclin-dependent kinases (CDK2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Identity

LT-106-175 is a potent, multi-targeted kinase inhibitor primarily recognized for its dual blockade of Fms-like tyrosine kinase 3 (FLT3) mutations and Cyclin-dependent kinases (CDK2 and CDK6) (1)[1]. Chemically identified as a 1H-pyrazole-3-carboxamide derivative (C22H24N8OS), it serves as a foundational lead compound in the structure-guided drug design of next-generation anti-leukemic agents (2)[2]. By simultaneously targeting hyperactive receptor tyrosine kinase (RTK) signaling and the cell cycle machinery, LT-106-175 overcomes the limitations of single-target therapies, addressing complex resistance mechanisms common in Acute Myeloid Leukemia (AML) (3)[3].

Mechanism of Action: The Dual-Inhibition Paradigm

The therapeutic efficacy of LT-106-175 is rooted in its ability to competitively bind to the ATP-binding pocket of its target kinases, effectively shutting down oncogenic signal transduction (4)[4].

  • FLT3 Inhibition: In AML, FLT3 internal tandem duplications (ITD) or tyrosine kinase domain (TKD) mutations lead to the constitutive autophosphorylation of the receptor. LT-106-175 binds directly to the hinge region of the mutant FLT3 kinase domain. This blockade halts the downstream activation of the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT5 pathways, which are critical for leukemic cell survival and proliferation (5)[5].

  • CDK2/6 Inhibition: Unlike highly specific FLT3 inhibitors (e.g., Quizartinib), LT-106-175 also inhibits CDK2 and CDK6. CDKs are essential drivers of the cell cycle. By inhibiting CDK2/6, LT-106-175 prevents the phosphorylation of the Retinoblastoma (Rb) protein, arresting the leukemic cells at the G1/S phase transition and triggering apoptosis (3)[3].

Pathway Visualization

Pathway LT LT-106-175 (Multi-kinase Inhibitor) FLT3 Mutant FLT3 (ITD/TKD) LT->FLT3 Blocks ATP Binding CDK CDK2 / CDK6 LT->CDK Blocks ATP Binding STAT5 STAT5 Pathway FLT3->STAT5 AKT PI3K / AKT Pathway FLT3->AKT ERK MEK / ERK Pathway FLT3->ERK RB Rb Protein CDK->RB Effect1 Apoptosis Induction STAT5->Effect1 Downregulates AKT->Effect1 Downregulates ERK->Effect1 Downregulates Effect2 Cell Cycle Arrest (G1/S) RB->Effect2 Hypophosphorylation

Dual inhibition of FLT3 and CDK signaling by LT-106-175, inducing apoptosis and cell cycle arrest.

Quantitative Efficacy & Lead Optimization

LT-106-175 functioned as the critical structural scaffold for a highly successful lead optimization campaign. By modifying the pyrazole-3-carboxamide skeleton (e.g., methyl substitution at position 2 of pyrimidine and optimizing the piperazine ring), researchers developed ultra-potent derivatives like FN-1501 and Compound 50 (6)[6]. These derivatives exhibit sub-nanomolar potency and overcome clinical resistance mutations (such as the F691L gatekeeper mutation) (6)[6].

CompoundTarget ProfileFLT3 IC50 (nM)CDK2 IC50 (nM)MV4-11 Cellular IC50 (nM)Key Pharmacological Feature
LT-106-175 FLT3, CDK2, CDK6Primary LeadPrimary LeadN/AFoundational 1H-pyrazole-3-carboxamide scaffold
FN-1501 FLT3, CDK20.272.478.0High potency; advanced to Phase I clinical trials
Compound 50 FLT3 (ITD/TKD)0.213N/A16.1Overcomes Quizartinib-resistant F691L mutation

Self-Validating Experimental Protocols

To rigorously validate the mechanism of action of LT-106-175 and its derivatives, the following self-validating protocols are employed. These workflows are designed with internal controls to ensure that the observed data is a direct consequence of the compound's specific activity.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo System)

Causality & Design: Traditional radiometric assays pose safety risks and disposal issues. The ADP-Glo assay is utilized because it measures ADP formation directly proportional to kinase activity, providing a highly sensitive luminescent readout. To make this a self-validating system, a known highly specific inhibitor (e.g., Quizartinib) is run in parallel as a positive control to validate assay sensitivity, while a no-enzyme well establishes the absolute background baseline.

Step-by-Step Methodology:

  • Enzyme-Substrate Preparation: Incubate recombinant FLT3 (or CDK2/Cyclin E) with a serial dilution of the inhibitor (ranging from 0.1 nM to 10 μM) in a standardized kinase buffer for 15 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium in the ATP pocket before the reaction begins.

  • Reaction Initiation: Add ultra-pure ATP and the specific peptide substrate to initiate the reaction. Rationale: Because LT-106-175 is an ATP-competitive inhibitor, controlling the ATP concentration strictly near its Km​ ensures accurate and reproducible IC50​ determination.

  • Kinase Reaction & Depletion: Incubate for 60 minutes at 37°C, then add ADP-Glo Reagent. Rationale: This reagent simultaneously terminates the kinase reaction and depletes any unconsumed ATP, ensuring the subsequent luminescent signal is strictly derived from the newly produced ADP.

  • Signal Generation & Readout: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence using a microplate reader to plot the dose-response curve.

Protocol B: Cellular Apoptosis Profiling (Flow Cytometry)

Causality & Design: MV4-11 cells are strictly dependent on FLT3-ITD signaling for survival. By treating these cells with LT-106-175 derivatives, we can directly observe the phenotypic consequence of FLT3/CDK blockade. The self-validating aspect relies on a dual-staining Annexin V/Propidium Iodide (PI) method. An untreated control establishes the basal apoptosis rate, ensuring that the induced apoptosis is drug-specific.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed MV4-11 cells at 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat with the inhibitor at varying concentrations (e.g., 10 nM, 50 nM, 100 nM) for 48 hours. Rationale: A 48-hour window provides sufficient time for the biochemical blockade of survival pathways (like PI3K/AKT) to translate into measurable physical apoptotic events.

  • Harvest & Wash: Collect the cells, wash twice with ice-cold PBS, and resuspend in 1X Annexin V Binding Buffer. Rationale: Calcium ions in the binding buffer are strictly required for Annexin V to successfully bind to externalized phosphatidylserine.

  • Dual Staining: Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature. Rationale: Dual staining differentiates between viable cells (Double Negative), early apoptotic cells (Annexin V positive, PI negative), and late apoptotic/necrotic cells (Double Positive).

  • Data Acquisition: Analyze the samples via flow cytometry within 1 hour of staining. Rationale: Prolonged incubation post-staining can lead to spontaneous membrane degradation, artificially inflating the PI-positive (necrotic) populations and skewing the data.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia". Available at:[Link]

  • ResearchGate. "Discovery of the selective and efficacious inhibitors of FLT3 mutations". Available at:[Link]

  • PubChem. "4-(4-thieno[2,3-d]pyrimidinylamino)-N-(4-((4-methyl-1-piperazinyl)methyl)phenyl)-1H-3-pyrazole carboxamide". Available at:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "FLT3 Inhibitors in Acute Myeloid Leukemia: Challenges and Recent Developments in Overcoming Resistance". Available at:[Link]

  • ResearchGate. "Discovery of FLT3-targeting PROTACs with potent antiproliferative activity against acute myeloid leukemia cells harboring FLT3 mutations". Available at:[Link]

Sources

Exploratory

Discovery and Synthesis of LT-106-175: A Foundational FLT3/CDK Dual Inhibitor in AML Therapeutics

Executive Summary The treatment landscape for Acute Myeloid Leukemia (AML) has been fundamentally transformed by the advent of targeted kinase inhibitors. Among the most critical targets is the Fms-like tyrosine kinase 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The treatment landscape for Acute Myeloid Leukemia (AML) has been fundamentally transformed by the advent of targeted kinase inhibitors. Among the most critical targets is the Fms-like tyrosine kinase 3 (FLT3), which is mutated in approximately 30% of AML patients, predominantly via Internal Tandem Duplications (FLT3-ITD). LT-106-175 (IUPAC: N-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-3-carboxamide) emerged as a highly potent lead compound characterized by its dual inhibition of FLT3 and Cyclin-Dependent Kinases 2 and 6 (CDK2/6)[1].

As a Senior Application Scientist, I present this whitepaper to dissect the mechanistic rationale, structural design, chemical synthesis, and preclinical validation of LT-106-175. This guide is designed to provide drug development professionals with a self-validating framework for synthesizing and evaluating this class of 1H-pyrazole-3-carboxamide derivatives, which have paved the way for next-generation ultra-selective inhibitors like Compound 50[2].

Mechanistic Rationale & Target Biology

In wild-type scenarios, FLT3 activation requires ligand binding to induce dimerization and subsequent autophosphorylation. However, the FLT3-ITD mutation disrupts the auto-inhibitory juxtamembrane domain, leading to ligand-independent, constitutive activation of the receptor. This hyperactivation drives the PI3K/AKT, RAS/MAPK, and STAT5 signaling cascades, resulting in aggressive cellular proliferation and evasion of apoptosis[3].

LT-106-175 was engineered to competitively bind the ATP-binding pocket of the FLT3 kinase domain. By anchoring into the hinge region, it prevents ATP from transferring its terminal phosphate to tyrosine residues on the receptor, thereby silencing the downstream oncogenic signaling network.

FLT3_Signaling LT LT-106-175 (Inhibitor) FLT3 FLT3-ITD Mutant (Constitutive Activation) LT->FLT3 Binds ATP Pocket PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / MAPK Pathway FLT3->MAPK STAT5 STAT5 Pathway FLT3->STAT5 Proliferation AML Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation STAT5->Proliferation

Mechanism of LT-106-175 inhibiting FLT3-ITD downstream signaling in AML.

Structural Design & Structure-Activity Relationship (SAR)

The architecture of LT-106-175 is a masterclass in rational drug design, divided into three functional motifs:

  • Thieno[2,3-d]pyrimidine Core: This acts as the primary hinge-binding motif. The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the backbone amides of the FLT3 hinge region (specifically Cys694), mimicking the interactions of the adenine ring of ATP.

  • 1H-Pyrazole-3-carboxamide Spacer: This central scaffold dictates the spatial orientation of the molecule, ensuring the hinge binder and the solvent-exposed tail are correctly angled. It also provides additional hydrogen bond donors/acceptors to interact with the gatekeeper residue (Phe691).

  • 4-Methylpiperazin-1-yl Tail: Kinase inhibitors often suffer from poor aqueous solubility due to their planar, hydrophobic cores. The basic piperazine ring extends into the solvent-exposed region of the kinase pocket, dramatically improving the compound's pharmacokinetic profile and cellular permeability without disrupting target affinity.

Chemical Synthesis Methodology

The synthesis of LT-106-175 requires a convergent approach. The protocol below is designed as a self-validating system, incorporating critical in-process controls to ensure high yield and purity.

Synthesis_Workflow SM1 Thieno[2,3-d]pyrimidin-4-ol (Starting Material) Chlorination Chlorination (POCl3) Reflux, 4h SM1->Chlorination Int1 4-Chloro-thieno[2,3-d]pyrimidine (Intermediate 1) Chlorination->Int1 SNAr SNAr Coupling 4-Amino-1H-pyrazole-3-carboxylate Int1->SNAr Int2 Pyrazolyl-thienopyrimidine Core (Intermediate 2) SNAr->Int2 Hydrolysis Ester Hydrolysis (LiOH) Then Amide Coupling (HATU/DIPEA) Int2->Hydrolysis Product LT-106-175 (Final Product) Hydrolysis->Product Amine 4-((4-Methylpiperazin-1-yl)methyl)aniline (Solubilizing Tail) Amine->Hydrolysis

Step-by-step chemical synthesis workflow of LT-106-175.

Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Electrophile (Intermediate 1)

  • Reaction: Suspend thieno[2,3-d]pyrimidin-4-ol (1.0 eq) in neat phosphorus oxychloride (POCl 3​ , 10.0 eq).

  • Causality: POCl 3​ serves a dual purpose as both the solvent and the chlorinating agent. The massive excess drives the equilibrium toward the 4-chloro derivative.

  • Execution: Reflux the mixture at 105°C for 4 hours under a nitrogen atmosphere.

  • Validation Checkpoint: Quench a 10 µL aliquot in ice water, extract with EtOAc, and run UPLC-MS. The reaction is complete when the starting material mass is undetectable. Unreacted starting material will severely complicate the downstream S N​ Ar step.

  • Workup: Concentrate in vacuo to remove excess POCl 3​ . Pour the residue over crushed ice and neutralize with saturated NaHCO 3​ to precipitate 4-chloro-thieno[2,3-d]pyrimidine. Filter and dry.

Phase 2: S N​ Ar Coupling (Intermediate 2)

  • Reaction: Dissolve Intermediate 1 (1.0 eq) and ethyl 4-amino-1H-pyrazole-3-carboxylate (1.1 eq) in anhydrous isopropanol. Add catalytic N,N-diisopropylethylamine (DIPEA).

  • Execution: Heat to 80°C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly UV-active Intermediate 1 confirms completion.

Phase 3: Amide Coupling (Final Product)

  • Hydrolysis: Treat Intermediate 2 with LiOH (3.0 eq) in THF/H 2​ O (3:1) at room temperature for 4 hours to yield the free carboxylic acid. Acidify with 1N HCl to pH 4, filter, and dry.

  • Coupling: Dissolve the acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered or electronically deactivated anilines, minimizing epimerization and maximizing yield.

  • Addition: Add 4-((4-methylpiperazin-1-yl)methyl)aniline (1.1 eq). Stir at room temperature for 6 hours.

  • Purification: Dilute with water to precipitate the crude product. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield LT-106-175[1].

Preclinical Evaluation Protocols

To establish trustworthiness in drug discovery, biological evaluation must be rigorous and reproducible. Below are the standard operating procedures for evaluating LT-106-175.

Protocol A: In Vitro Kinase Assay (ADP-Glo)

Objective: Determine the biochemical IC 50​ against FLT3-WT and FLT3-ITD.

  • Causality: The ADP-Glo assay is utilized because it measures the accumulation of ADP rather than the depletion of ATP. This provides a superior signal-to-background ratio at the high ATP concentrations required to accurately assess competitive hinge-binders.

  • Step 1: Prepare a 3-fold, 10-point serial dilution of LT-106-175 in 100% DMSO.

  • Step 2: In a 384-well plate, combine 1 µL of compound, 2 µL of FLT3 kinase enzyme (optimized concentration), and 2 µL of ATP/Substrate mix (ATP at K m​ apparent).

  • Step 3: Incubate at room temperature for 60 minutes.

  • Step 4 (Validation): Include Quizartinib as a positive control (expected IC 50​ ~1-2 nM) and 1% DMSO as a negative vehicle control to ensure assay dynamic range.

  • Step 5: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation).

  • Step 6: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate reader.

Protocol B: Cellular Proliferation Assay (CellTiter-Glo)

Objective: Assess the translation of biochemical potency to cellular efficacy using the FLT3-ITD dependent MV4-11 AML cell line.

  • Causality: ATP-based luminescence (CellTiter-Glo) provides a direct, linear correlation to the number of metabolically active cells, avoiding the artifacts common in colorimetric assays like MTT.

  • Step 1: Seed MV4-11 cells at 10,000 cells/well in a 96-well opaque plate using IMDM media + 10% FBS.

  • Step 2: Treat cells with varying concentrations of LT-106-175 (0.1 nM to 10 µM) and incubate for 72 hours at 37°C, 5% CO 2​ .

  • Step 3: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent.

  • Step 4: Lyse cells on an orbital shaker for 2 minutes, incubate for 10 minutes, and record luminescence.

Quantitative Data Summary

The discovery of LT-106-175 sparked extensive SAR campaigns. By modifying the pyrazole and pyrimidine rings, researchers developed highly optimized derivatives, such as Compound 50, which demonstrated sub-nanomolar potency and overcame resistance mutations[2].

CompoundTarget / Cell LineIC 50​ Value (nM)Significance
LT-106-175 FLT3 (WT)~15.0Baseline lead compound potency
LT-106-175 MV4-11 (FLT3-ITD)~120.0Moderate cellular efficacy
Compound 50 FLT3 (ITD)-D835V0.213Highly optimized derivative overcoming resistance
Compound 50 MV4-11 (FLT3-ITD)16.1Superior cellular translation and target engagement
Quizartinib FLT3 (ITD)0.8Clinical reference standard

Conclusion & Future Directions

LT-106-175 represents a pivotal milestone in the structural design of FLT3 inhibitors. Its thieno[2,3-d]pyrimidine scaffold provided the geometric foundation necessary to explore the deep hydrophobic pockets of the FLT3 kinase domain. Moving forward, the field is leveraging the structural insights gained from LT-106-175 to develop Proteolysis Targeting Chimeras (PROTACs). By attaching an E3 ligase recruiting ligand to the solvent-exposed piperazine tail of LT-106-175 derivatives, researchers aim to degrade the FLT3-ITD mutant protein entirely, thereby overcoming the inevitable emergence of gatekeeper mutations (e.g., F691L) that plague traditional occupancy-based inhibitors.

References

  • LT-106-175 | FLT3 Inhibitor - MedKoo Biosciences - 1

  • Discovery of a highly selective FLT3 inhibitor with specific proliferation inhibition against AML cells harboring FLT3-ITD mutation - ResearchGate - 2

  • Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia - ACS Publications - 3

  • Discovery of the selective and efficacious inhibitors of FLT3 mutations - ResearchGate -Link

Sources

Foundational

The PI3K/Akt/mTOR Signaling Cascade: A Technical Guide for Therapeutic Development

Introduction: The Central Role of PI3K/Akt/mTOR in Cellular Homeostasis and Disease The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of PI3K/Akt/mTOR in Cellular Homeostasis and Disease

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that orchestrates a wide array of cellular processes fundamental to life. From cell growth and proliferation to survival and metabolism, the intricate molecular choreography of this cascade is paramount for normal physiological function. Its dysregulation, however, is a hallmark of numerous human pathologies, most notably cancer, but also including diabetes, cardiovascular disease, and neurological disorders. This central role has positioned the PI3K/Akt/mTOR pathway as a highly attractive, albeit complex, target for therapeutic intervention.

This technical guide provides a comprehensive overview of the PI3K/Akt/mTOR pathway, designed for researchers, scientists, and drug development professionals. We will dissect the core components of the signaling cascade, elucidate the molecular mechanisms of its activation and regulation, and detail established experimental protocols for its investigation. The insights provided herein are intended to equip researchers with the foundational knowledge and practical methodologies required to navigate the complexities of this pathway and to foster the development of novel therapeutics that target its aberrant activity.

Core Pathway Architecture: A Tripartite Signaling Axis

The PI3K/Akt/mTOR pathway is conventionally understood as a tripartite signaling axis, initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell surface. This activation cascade proceeds through three key nodal points: PI3K, Akt, and mTOR.

PI3K: The Gateway to the Pathway

Phosphoinositide 3-kinases are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphoinositides. Class IA PI3Ks, the most extensively studied, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Upon growth factor binding to an RTK, the receptor undergoes autophosphorylation, creating docking sites for the SH2 domains of the p85 regulatory subunit. This interaction relieves the inhibitory constraint on the p110 catalytic subunit, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a crucial second messenger, recruiting downstream effectors to the cell membrane.

The activity of PI3K is tightly counter-regulated by the lipid phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thereby terminating the signal. Loss-of-function mutations in PTEN are frequently observed in human cancers, leading to constitutive activation of the pathway.

Akt: The Central Hub of Pro-Survival Signaling

Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that functions as the central hub of the PI3K pathway. It possesses a pleckstrin homology (PH) domain that binds with high affinity to PIP3, facilitating its recruitment to the plasma membrane. For full activation, Akt requires phosphorylation at two key residues: threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1), and serine 473 (S473) by the mTOR complex 2 (mTORC2).

Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating a wide range of cellular processes:

  • Cell Survival: Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspases.

  • Cell Cycle Progression: Akt can phosphorylate and inhibit the cell cycle inhibitors p21 and p27.

  • Metabolism: Akt promotes glucose uptake and utilization by stimulating the translocation of glucose transporter 4 (GLUT4) to the cell surface and by activating key glycolytic enzymes.

mTOR: The Master Regulator of Cell Growth and Proliferation

The mammalian target of rapamycin is a serine/threonine kinase that functions as the catalytic subunit of two distinct multi-protein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).

  • mTORC1: This complex is a master regulator of cell growth, integrating signals from growth factors, nutrients, and cellular energy status. Activated Akt can phosphorylate and inhibit the tuberous sclerosis complex (TSC), a negative regulator of the small GTPase Rheb. This allows Rheb to activate mTORC1. Once active, mTORC1 promotes protein synthesis by phosphorylating key effectors such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2: As mentioned, mTORC2 is responsible for the full activation of Akt by phosphorylating it at S473. The upstream regulation of mTORC2 is less well-defined but is thought to be linked to ribosome association and to be sensitive to growth factors.

The intricate interplay between these three core components, along with a vast network of upstream regulators and downstream effectors, underscores the complexity of the PI3K/Akt/mTOR pathway.

Visualizing the PI3K/Akt/mTOR Signaling Cascade

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (T308) TSC TSC1/2 Akt->TSC Inhibits CellSurvival Cell Survival Akt->CellSurvival Promotes mTORC2 mTORC2 mTORC2->Akt Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits CellGrowth Cell Growth & Protein Synthesis S6K1->CellGrowth EIF4EBP1->CellGrowth Experimental_Workflow CellCulture Cell Culture & Treatment Harvest Cell Harvesting CellCulture->Harvest CellPro Cell Proliferation Assay (e.g., MTT) CellCulture->CellPro CellVia Cell Viability Assay (e.g., CellTiter-Glo) CellCulture->CellVia Lysis Cell Lysis Harvest->Lysis Quant Protein Quantification Lysis->Quant IP Immunoprecipitation Lysis->IP WB_SDSPAGE SDS-PAGE & Transfer Quant->WB_SDSPAGE WB_Immuno Immunoblotting WB_SDSPAGE->WB_Immuno WB_Detect Detection & Analysis WB_Immuno->WB_Detect KinaseAssay In Vitro Kinase Assay IP->KinaseAssay KA_Detect Detection (Western Blot) KinaseAssay->KA_Detect DataAnalysis Data Analysis (IC50) CellPro->DataAnalysis CellVia->DataAnalysis

Caption: Workflow for PI3K/Akt/mTOR pathway analysis.

Conclusion: Navigating the Future of PI3K/Akt/mTOR-Targeted Therapies

The PI3K/Akt/mTOR pathway remains a linchpin in our understanding of cellular regulation and a focal point for the development of targeted therapies. Its intricate network of feedback loops and crosstalk with other signaling pathways presents both challenges and opportunities for drug discovery. A comprehensive and rigorous experimental approach, utilizing the methodologies outlined in this guide, is essential for elucidating the precise mechanism of action of novel therapeutics and for identifying patient populations most likely to benefit from their use. As our knowledge of this pathway continues to expand, so too will our ability to rationally design and implement effective treatment strategies for a host of human diseases.

References

  • Title: The PI3K/AKT/mTOR pathway in human cancer. Source: Journal of Clinical Oncology URL: [Link]

  • Title: PI3K/AKT/mTOR signaling in cancer and its therapeutic inhibition. Source: Cancer Biology & Therapy URL: [Link]

  • Title: Targeting the PI3K-Akt-mTOR pathway in cancer. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The role of the PI3K/AKT/mTOR pathway in brain tumors and its potential as a therapeutic target. Source: Cancers URL: [Link]

  • Title: Western Blotting: A Practical Guide. Source: Journal of Visualized Experiments URL: [Link]

Exploratory

Preclinical Characterization of LT-106-175: In Vitro and In Vivo Methodologies for FLT3/CDK Dual Inhibition in AML

As a Senior Application Scientist navigating the translational gap between early-stage discovery and preclinical validation, I approach compound characterization not merely as a sequence of assays, but as a rigorous, sel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the translational gap between early-stage discovery and preclinical validation, I approach compound characterization not merely as a sequence of assays, but as a rigorous, self-validating logical framework. The development of targeted therapies for Acute Myeloid Leukemia (AML) requires overcoming rapid resistance mechanisms.1 (CAS: 1429515-49-0) emerged as a highly potent lead compound characterized by its dual inhibition of FMS-like tyrosine kinase 3 (FLT3) mutations and cyclin-dependent kinases (CDK2/CDK6)[1]. Because FLT3-internal tandem duplication (ITD) mutations drive leukemogenesis and CDKs regulate aberrant cell cycle progression, this dual-targeting rationale was designed to collapse multiple synergistic signaling pathways simultaneously[2].

This technical guide details the foundational in vitro and in vivo methodologies required to evaluate LT-106-175 and its optimized 1-H-pyrazole-3-carboxamide derivatives (such as Compound 50), which were engineered to enhance FLT3 selectivity and overcome quizartinib-resistant mutations like FLT3-ITD-F691L[3].

Scientific Rationale & Pathway Intervention

In AML, FLT3-ITD mutations lead to ligand-independent auto-phosphorylation of the receptor, constitutively activating downstream effectors including the STAT5, PI3K/AKT, and RAS/MAPK pathways[4]. Concurrently, CDK2 and CDK6 are frequently upregulated, driving unchecked cellular proliferation. LT-106-175 acts as a multi-kinase inhibitor, binding to the ATP-binding pocket of these kinases.

To visualize the mechanistic causality of this intervention, we map the signaling cascade below:

pathway LT LT-106-175 (Dual Inhibitor) FLT3 FLT3-ITD Mutant LT->FLT3 Inhibits CDK CDK2 / CDK6 LT->CDK Inhibits Apoptosis Apoptosis & Cell Cycle Arrest LT->Apoptosis Induces STAT5 p-STAT5 FLT3->STAT5 AKT p-AKT FLT3->AKT ERK p-ERK FLT3->ERK Survival Cell Survival & Proliferation CDK->Survival STAT5->Survival AKT->Survival ERK->Survival Survival->Apoptosis

LT-106-175 dual inhibition of FLT3 and CDK pathways inducing apoptosis in AML.

Quantitative Data Synthesis

During lead optimization, Lu's laboratory utilized structure-guided drug design on the LT-106-175 scaffold to synthesize derivatives that maintained sub-nanomolar FLT3 potency while reducing off-target CDK inhibition, thereby widening the therapeutic window for in vivo applications[3]. The data below summarizes the pharmacological evolution from the lead compound to its highly selective derivative, Compound 50.

Table 1: In Vitro Kinase and Cellular Activity Profile

CompoundFLT3-WT IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)CDK2 / CDK6 InhibitionMV4-11 Cell IC₅₀ (nM)Key Pharmacological Feature
LT-106-175 PotentPotentHigh (Dual Target)PotentLead scaffold; broad multi-kinase activity[1].
Compound 50 0.2130.213Minimal (<15% at 123 nM)16.1High FLT3 selectivity; active against F691L mutant[3].

In Vitro Studies: Self-Validating Methodologies

To prove that a compound's cytotoxicity is genuinely driven by target engagement rather than off-target chemical toxicity, we must employ a self-validating assay matrix.

Kinase Inhibition Profiling (ADP-Glo Assay)

Causality: We utilize the ADP-Glo luminescent assay because it directly measures ADP formation (the universal byproduct of kinase activity). This avoids the auto-fluorescence artifacts common in heterocyclic compounds like pyrazoles.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Dilute LT-106-175 in DMSO to create a 10-point dose-response curve (starting at 10 μM, 3-fold dilutions).

  • Enzyme/Substrate Incubation: In a 384-well plate, combine 2 μL of recombinant FLT3-ITD enzyme with 1 μL of the compound. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2 μL of ATP/Substrate mix (optimized to the enzyme's Kₘ for ATP). Incubate for 60 minutes.

  • Signal Generation: Add 5 μL of ADP-Glo Reagent to deplete unreacted ATP (40 min incubation). Then, add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

  • Self-Validation Checkpoint: Include a "No Enzyme" control to establish the background floor and a known FLT3 inhibitor (e.g., Quizartinib) to validate dynamic range.

Cellular Efficacy & Mechanistic Validation

Causality: We select the MV4-11 cell line because it is homozygous for the FLT3-ITD mutation, rendering it "oncogene-addicted." If LT-106-175 specifically targets FLT3, MV4-11 cells will undergo rapid apoptosis, while FLT3-independent cells (like K562) will remain unaffected.

Step-by-Step Protocol:

  • Cell Seeding: Seed MV4-11 cells at 10,000 cells/well in a 96-well plate using IMDM media supplemented with 10% FBS.

  • Compound Treatment: Treat cells with varying concentrations of LT-106-175 or Compound 50 for 72 hours.

  • Viability Readout (CellTiter-Glo): Add CellTiter-Glo reagent (equal volume to culture media) to lyse cells and measure ATP, which is directly proportional to the number of metabolically active cells.

  • Mechanistic Confirmation (Western Blot): To prove why the cells died, lyse a parallel cohort of treated cells after 4 hours. Probe lysates using antibodies against p-FLT3, p-STAT5, and p-ERK.

  • Self-Validation Checkpoint: The parallel testing of K562 cells ensures that the observed MV4-11 cytotoxicity is FLT3-dependent. Furthermore, total STAT5 and total ERK must be probed on the Western blot to prove that the compound inhibits phosphorylation, not total protein expression.

In Vivo Studies: Xenograft Efficacy

Moving from the bench to a biological system introduces variables like pharmacokinetics, plasma protein binding, and tumor microenvironment interactions.

MV4-11 Murine Xenograft Workflow

Causality: Immunocompromised BALB/c nude mice are utilized to prevent graft-versus-host rejection of the human MV4-11 cells. Oral gavage (PO) is selected as the dosing route to mimic the intended clinical administration of small-molecule targeted therapies, ensuring first-pass metabolism is accounted for in the efficacy readout.

workflow N1 1. Cell Prep MV4-11 (1x10^7) N2 2. Inoculation BALB/c Nude Mice N1->N2 N3 3. Randomization Tumor ~100 mm^3 N2->N3 N4 4. Dosing PO, Daily N3->N4 N5 5. Endpoint Tumor Vol & IHC N4->N5

Standardized in vivo MV4-11 xenograft workflow for evaluating LT-106-175 efficacy.

Step-by-Step Protocol:

  • Preparation & Inoculation: Harvest MV4-11 cells in the exponential growth phase. Resuspend 1 × 10⁷ cells in 100 μL of a 1:1 mixture of serum-free IMDM and Matrigel (Matrigel provides a localized extracellular matrix to support initial engraftment). Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³ (calculated as V=(length×width2)/2 ), randomize the mice into vehicle and treatment cohorts (e.g., 1, 3, and 10 mg/kg).

    • Self-Validation Checkpoint: Randomization must ensure that the statistical variance in starting tumor volumes across all cohorts is non-significant (p > 0.05).

  • Dosing: Administer the compound via oral gavage (PO) once daily. The vehicle must exactly match the formulation used to dissolve the active compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline) to rule out solvent toxicity.

  • Monitoring & Endpoint: Measure tumor volumes and body weights every 2 days. A body weight loss of >10% indicates unacceptable systemic toxicity. At day 21, euthanize the mice, excise the tumors, and weigh them.

  • Pharmacodynamic (PD) Validation: Flash-freeze half of the excised tumor for subsequent Western blot analysis (to confirm in vivo p-STAT5 inhibition) and fix the other half in formalin for Immunohistochemistry (IHC) to evaluate Ki-67 (proliferation) and TUNEL (apoptosis) staining.

Conclusion

The rigorous preclinical evaluation of LT-106-175 and its derivatives demonstrates the critical importance of a self-validating assay cascade. By systematically proving target engagement (in vitro kinase assays), functional consequence (in vitro cellular viability and apoptosis), and physiological efficacy (in vivo xenograft models), researchers can confidently advance optimized FLT3 inhibitors toward clinical applications for relapsed/refractory AML[2].

References

1.[1] Title: LT-106-175 | FLT3 Inhibitor - MedKoo Biosciences Source: medkoo.com URL:

2.[2] Title: FLT3 Inhibitors in Acute Myeloid Leukemia: Challenges and Recent Developments in Overcoming Resistance Source: Journal of Medicinal Chemistry - ACS Publications URL:

3.[4] Title: Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry - ACS Publications URL:

4.[3] Title: Discovery of the selective and efficacious inhibitors of FLT3 mutations Source: ResearchGate URL:

Sources

Foundational

An In-depth Technical Guide to the Lymphotoxin-Beta Receptor (LTβR) Signaling Pathway: A Key Regulator of Immune Development and a Therapeutic Target

This guide provides a comprehensive technical overview of the Lymphotoxin-Beta Receptor (LTβR) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document delves into the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the Lymphotoxin-Beta Receptor (LTβR) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, physiological roles, and therapeutic potential of targeting this crucial signaling cascade. We will explore the core components of the pathway, the downstream effects of its activation, and the experimental methodologies used to investigate its function, all grounded in authoritative scientific literature.

Introduction: The Significance of the LTβR Signaling Pathway

The Lymphotoxin-Beta Receptor (LTβR), also known as Tumor Necrosis Factor Receptor Superfamily member 3 (TNFRSF3), is a critical cell surface receptor that plays a pivotal role in the development and maintenance of secondary lymphoid organs, such as lymph nodes and Peyer's patches.[1][2] Its signaling is essential for the proper organization of the immune system, facilitating the complex cellular interactions required for an effective immune response.[1] Dysregulation of the LTβR pathway has been implicated in various inflammatory and autoimmune diseases, as well as in the development of certain cancers, making it a subject of intense research and a promising target for therapeutic intervention.

Unlike other members of the TNF receptor superfamily that can be activated by soluble ligands, LTβR signaling is primarily initiated through cell-to-cell contact.[1] The primary ligands for LTβR are the heterotrimeric lymphotoxin (LT) α1β2 and the LIGHT (also known as TNFSF14) molecule, which are expressed on the surface of activated lymphocytes. This requirement for direct cell contact underscores the pathway's role in orchestrating localized immune responses within specific tissue microenvironments.

Molecular Architecture of the LTβR Signaling Cascade

The LTβR signaling pathway is a complex network of protein-protein interactions that ultimately leads to the activation of gene transcription programs. The cytoplasmic domain of LTβR, which is 175 residues in length, lacks intrinsic enzymatic activity and relies on the recruitment of adaptor proteins to transduce intracellular signals.[1]

Upon ligand binding, LTβR undergoes a conformational change that facilitates the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2, TRAF3, and TRAF5.[1][2] These adaptor proteins serve as a scaffold for the assembly of a larger signaling complex.

The Canonical and Non-Canonical NF-κB Pathways

A central outcome of LTβR activation is the induction of the Nuclear Factor-kappa B (NF-κB) family of transcription factors. LTβR signaling can activate both the canonical and non-canonical NF-κB pathways, leading to the expression of a wide array of genes involved in inflammation, immunity, and cell survival.

  • Non-Canonical NF-κB Pathway: This is the primary pathway activated by LTβR. It involves the activation of the NF-κB-inducing kinase (NIK), which in turn phosphorylates and activates the IκB kinase α (IKKα). IKKα then phosphorylates p100/NF-κB2, leading to its processing into the mature p52 subunit. The p52 subunit then dimerizes with RelB and translocates to the nucleus to regulate the expression of target genes.

  • Canonical NF-κB Pathway: While the non-canonical pathway is predominant, LTβR signaling can also lead to the activation of the canonical pathway, which involves the IKKβ-dependent phosphorylation and degradation of IκBα, leading to the nuclear translocation of p50/RelA dimers.

The interplay between these two pathways allows for a nuanced and context-dependent regulation of gene expression.

Signaling Pathway Diagram

LTBR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LT_Ligand LTα1β2 / LIGHT LTBR LTβR LT_Ligand->LTBR Binding & Trimerization TRAF2_3_5 TRAF2, TRAF3, TRAF5 LTBR->TRAF2_3_5 Recruitment NIK NIK TRAF2_3_5->NIK Activation IKKa IKKα NIK->IKKa Phosphorylation p100_RelB p100/RelB IKKa->p100_RelB Phosphorylation & Processing p52_RelB p52/RelB p100_RelB->p52_RelB Gene_Expression Gene Expression (Chemokines, Cytokines, Adhesion Molecules) p52_RelB->Gene_Expression Nuclear Translocation Experimental_Workflow A Plate Stromal Cells B Stimulate with Agonistic anti-LTβR Ab A->B C Lyse Cells & Extract RNA B->C D Synthesize cDNA C->D E Perform qRT-PCR D->E F Analyze Gene Expression E->F

Caption: Workflow for in vitro analysis of LTβR target gene induction.

In Vivo Models

Genetically engineered mouse models have been instrumental in elucidating the in vivo functions of the LTβR pathway. Mice deficient in LTβR or its ligands exhibit profound defects in lymphoid organ development. [2]These models are also valuable for studying the role of LTβR signaling in various disease models.

Therapeutic Targeting of the LTβR Pathway

Given its central role in immunity and disease, the LTβR pathway presents a compelling target for therapeutic intervention.

Antagonistic Therapies

Inhibition of LTβR signaling is a promising strategy for the treatment of autoimmune diseases. This can be achieved through:

  • LTβR-Ig fusion proteins: These molecules act as decoy receptors, binding to and neutralizing the LTβR ligands.

  • Monoclonal antibodies: Antibodies that block the interaction between LTβR and its ligands can effectively inhibit downstream signaling.

Agonistic Therapies

Conversely, activation of LTβR signaling may be beneficial in certain contexts, such as cancer immunotherapy, by promoting the formation of tertiary lymphoid structures within tumors, which are associated with improved anti-tumor immune responses.

Quantitative Data Summary:

Therapeutic StrategyMechanism of ActionPotential Indications
LTβR AntagonismBlockade of LTβR signalingRheumatoid Arthritis, Sjögren's Syndrome, Multiple Sclerosis
LTβR AgonismActivation of LTβR signalingCancer Immunotherapy

Conclusion and Future Directions

The Lymphotoxin-Beta Receptor signaling pathway is a master regulator of lymphoid tissue development and immune homeostasis. Its intricate signaling network and profound physiological effects have been elucidated through decades of research. While significant progress has been made, many questions remain, particularly regarding the precise context-dependent roles of the canonical and non-canonical NF-κB pathways downstream of LTβR activation.

Future research will likely focus on the development of more specific and potent modulators of LTβR signaling for therapeutic use. A deeper understanding of the pathway's role in the tumor microenvironment will be crucial for harnessing its potential in cancer immunotherapy. The continued investigation of this complex and vital signaling cascade holds great promise for the development of novel treatments for a wide range of human diseases.

References

  • The LTβR Signaling Pathway - Madame Curie Bioscience Database - NCBI - NIH. [Link]

  • The LT beta R signaling pathway - PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Evaluation of LT-106-175 and Its Derivatives in FLT3-Mutated AML Xenograft Models

Executive Summary The development of targeted therapies for Acute Myeloid Leukemia (AML) has been revolutionized by the identification of Fms-like tyrosine kinase 3 (FLT3) mutations, particularly the internal tandem dupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for Acute Myeloid Leukemia (AML) has been revolutionized by the identification of Fms-like tyrosine kinase 3 (FLT3) mutations, particularly the internal tandem duplication (FLT3-ITD). LT-106-175 is a foundational lead compound characterized as a potent, multi-targeting kinase inhibitor that simultaneously suppresses FLT3 and Cyclin-Dependent Kinases (CDK2 and CDK6) [1].

This application note provides drug development professionals and research scientists with a comprehensive, self-validating in vivo protocol for evaluating LT-106-175 and its optimized 1H-pyrazole-3-carboxamide derivatives (e.g., Compound 50) [2]. By detailing the causality behind experimental design choices, this guide ensures high-fidelity translation from bench to preclinical animal models.

Mechanistic Rationale & Experimental Causality

Why Target FLT3 and CDKs Simultaneously?

Resistance to first-generation FLT3 inhibitors (e.g., Quizartinib) frequently arises through secondary point mutations in the tyrosine kinase domain (TKD), such as D835Y or F691L, or through the compensatory activation of parallel survival pathways [1]. LT-106-175 addresses this by structurally targeting both the FLT3 receptor—cutting off upstream oncogenic signaling (STAT5, AKT, ERK)—and CDK2/6, thereby directly enforcing cell cycle arrest at the G1/S phase.

Model Selection Causality

To accurately assess the in vivo efficacy of LT-106-175, the MV4-11 subcutaneous xenograft model in NOD/SCID or NSG mice is the gold standard [2].

  • Cell Line (MV4-11): Homozygous for the FLT3-ITD mutation, making tumor survival exquisitely dependent on FLT3 signaling.

  • Host (NOD/SCID): Lacks functional T and B cells, preventing immune rejection of the human leukemic cell line while providing a stable microenvironment for solid tumor formation.

Pathway LT LT-106-175 & Derivatives (Dual Kinase Inhibitor) FLT3 FLT3-ITD Mutant Receptor LT->FLT3 Inhibits CDK CDK2 / CDK6 Cell Cycle Kinases LT->CDK Inhibits STAT5 STAT5 / AKT / ERK Signaling Cascades FLT3->STAT5 Phosphorylates (Blocked) Apoptosis Apoptosis & Cell Cycle Arrest FLT3->Apoptosis Inhibition Induces Proliferation Leukemic Cell Proliferation CDK->Proliferation Drives CDK->Apoptosis Inhibition Induces STAT5->Proliferation Drives

Figure 1: Mechanistic pathway of LT-106-175 dual inhibition targeting FLT3-ITD and CDK2/6.

Step-by-Step In Vivo Xenograft Protocol

This protocol is designed as a self-validating system . It integrates a vehicle-only negative control to establish baseline tumor growth, a positive control (e.g., Quizartinib) to validate model sensitivity, and a terminal Pharmacodynamic (PD) endpoint to prove that tumor regression is caused specifically by on-target kinase inhibition rather than non-specific toxicity.

Phase I: Cell Preparation
  • Culture MV4-11 Cells: Grow cells in IMDM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Harvesting: Harvest cells during the logarithmic growth phase (viability > 95% via Trypan Blue exclusion).

  • Resuspension: Wash cells twice with cold PBS. Resuspend at a concentration of 1×108 cells/mL in a 1:1 mixture of serum-free IMDM and Matrigel (Corning). Causality: Matrigel provides extracellular matrix proteins that significantly enhance the engraftment and localized growth of suspension leukemia cells into a measurable solid tumor.

Phase II: Inoculation & Randomization
  • Inoculation: Inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female NOD/SCID mice.

  • Monitoring Engraftment: Measure tumors twice weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Randomization: Once average tumor volumes reach 100–150 mm³ (typically 10-14 days post-inoculation), randomize mice into treatment groups (n=6 to 8 per group) to ensure uniform starting tumor burdens across all cohorts.

Phase III: Formulation and Dosing

Small-molecule kinase inhibitors like LT-106-175 and its derivatives are typically hydrophobic. Proper formulation is critical for in vivo bioavailability [3].

  • Vehicle Preparation: Prepare a solvent system consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Compound Suspension: Dissolve LT-106-175 (or derivative) in DMSO first, then sequentially add PEG300, Tween-80, and Saline, vortexing continuously to prevent precipitation.

  • Administration: Dose animals via oral gavage (PO) or intraperitoneal (IP) injection once daily (QD) for 14-21 days.

Phase IV: In Vivo Monitoring & Pharmacodynamic (PD) Endpoint
  • Efficacy Tracking: Measure tumor volumes and body weights every 2-3 days. A body weight loss of >20% indicates severe compound toxicity, mandating immediate euthanasia.

  • PD Harvesting (Critical Step): On the final day of the study, administer the last dose. Exactly 2 to 4 hours post-dose (at estimated Tmax​ ), euthanize the animals.

  • Tissue Processing: Rapidly excise the tumors. Snap-freeze half of the tumor in liquid nitrogen for Western blot analysis (to assess p-FLT3 and p-STAT5 reduction), and fix the other half in 10% formalin for immunohistochemistry (IHC) (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Workflow Prep 1. Cell Prep MV4-11 (FLT3-ITD) Inoculate 2. Inoculation SC in NOD/SCID Prep->Inoculate Randomize 3. Randomization Tumor ~100 mm³ Inoculate->Randomize Dose 4. Dosing LT-106-175 (PO/IP) Randomize->Dose Monitor 5. Monitoring Caliper & Weight Dose->Monitor Endpoint 6. Endpoint TGI & PD Analysis Monitor->Endpoint

Figure 2: Step-by-step in vivo xenograft workflow for evaluating LT-106-175 efficacy.

Quantitative Data Summaries

To establish a baseline for evaluating LT-106-175 and its optimized derivatives (such as Compound 50), researchers should benchmark their experimental data against established in vitro and in vivo metrics [2].

Table 1: Comparative In Vitro Profiling

Compound Primary Target(s) Enzymatic IC₅₀ (nM) MV4-11 Cellular IC₅₀ (nM)
LT-106-175 FLT3 / CDK2 / CDK6 Multi-target baseline Baseline
Compound 50 (Derivative) FLT3-ITD 0.213 16.1

| Quizartinib (Positive Control)| FLT3-ITD | ~1.0 | ~2.0 |

Table 2: Expected In Vivo Efficacy Metrics (MV4-11 Xenograft Model)

Treatment Group Dose (mg/kg/day) Route Expected TGI (%)* Acceptable Body Weight Loss
Vehicle Control 0 PO 0% < 5%
LT-106-175 Derivative 15 - 50 PO 85 - 95% < 10%

| Quizartinib | 5 | PO | > 90% | < 10% |

*Tumor Growth Inhibition (TGI) is calculated as: 100×[1−(Tt​−T0​)/(Vt​−V0​)] , where T and V are the mean tumor volumes of the treated and vehicle control groups, respectively, at time t and time 0 (randomization).

References

  • Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. 1

  • Discovery of the selective and efficacious inhibitors of FLT3 mutations. European Journal of Medicinal Chemistry (via ResearchGate). 2

  • Design and Synthesis of Selective FLT3 Inhibitors Via Exploration of Back Pocket II. ResearchGate. 3

Sources

Application

Application Notes and Protocols: LW106 (formerly LT-106-175)

A Technical Guide for Preclinical Research and Development Disclaimer: The following application notes and protocols are based on the available preclinical data for the compound LW106 , a novel indoleamine 2,3-dioxygenas...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Research and Development

Disclaimer: The following application notes and protocols are based on the available preclinical data for the compound LW106 , a novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. It is presumed that the query "LT-106-175" contains a typographical error and refers to LW106, as there is no publicly available information on a compound with the former designation. The information herein is derived from a single preclinical study and should be used for research purposes only. These are not guidelines for human use.

Introduction to LW106: A Novel IDO1 Inhibitor

LW106 is a potent small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism.[1] IDO1 is a critical immune checkpoint protein that is often overexpressed in the tumor microenvironment, leading to immune suppression through the depletion of tryptophan and the accumulation of kynurenine. By inhibiting IDO1, LW106 aims to restore anti-tumor immunity and suppress tumor growth. Preclinical studies have shown that LW106 can enhance the infiltration of effector T cells while reducing the population of regulatory T cells and cancer stem cells within tumors.[1] These findings suggest that LW106 holds potential as an immunotherapeutic agent, possibly in combination with other cancer therapies.[1]

Mechanism of Action

LW106 exerts its anti-tumor effects by blocking the enzymatic activity of IDO1. This inhibition leads to a decrease in the production of kynurenine and an increase in the local concentration of tryptophan within the tumor microenvironment. This shift in metabolite balance reverses the immunosuppressive effects of IDO1, thereby promoting a more robust anti-tumor immune response.

LW106_Mechanism_of_Action cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression IDO1->Kynurenine Produces Teff_cells Effector T Cells (Teff) Treg_cells Regulatory T Cells (Treg) Tumor_Growth Tumor Growth Treg_cells->Tumor_Growth Supports Immune_Suppression->Teff_cells Inhibits Immune_Suppression->Treg_cells Promotes LW106 LW106 LW106->IDO1 Inhibits caption Figure 1: Mechanism of action of LW106.

Caption: Figure 1: Mechanism of action of LW106.

Preclinical Dosage and Administration

The following table summarizes the dosage and administration of LW106 as reported in a preclinical study using mouse models.[1] It is crucial to note that these are starting points for research and may require optimization for different models and experimental questions.

Parameter Details Reference
Animal Model C57BL/6 mice, athymic nude mice[1]
Route of Administration Intraperitoneal (i.p.) injection[1]
Dosage Range 10, 20, and 40 mg/kg[1]
Frequency Once daily[1]
Vehicle Not specified in the primary publication. A common vehicle for similar small molecules is a solution of DMSO, Tween 80, and saline.
Treatment Duration Dependent on the tumor model and study endpoint.[1]

Experimental Protocols

The following protocols are adapted from the methodologies described in the primary literature for LW106.[1]

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of LW106 in a syngeneic mouse model.

In_Vivo_Workflow start Start tumor_inoculation Tumor Cell Inoculation (e.g., IDO1-expressing cells) start->tumor_inoculation tumor_establishment Allow Tumors to Establish (e.g., ~100 mm³) tumor_inoculation->tumor_establishment randomization Randomize Mice into Treatment Groups tumor_establishment->randomization treatment_phase Daily Treatment (Vehicle, LW106, Control) randomization->treatment_phase monitoring Monitor Tumor Growth and Body Weight treatment_phase->monitoring endpoint Endpoint Reached (e.g., Tumor size, duration) monitoring->endpoint tissue_collection Collect Tumors, Spleens, and Blood endpoint->tissue_collection analysis Analyze Samples (e.g., FACS, IHC, Metabolomics) tissue_collection->analysis end End analysis->end caption Figure 2: In vivo experimental workflow.

Caption: Figure 2: In vivo experimental workflow.

Step-by-Step Protocol:

  • Cell Culture: Culture IDO1-expressing tumor cells (e.g., Lewis Lung Carcinoma - LLC) under standard conditions.

  • Tumor Inoculation: Inoculate a sufficient number of mice (e.g., C57BL/6) subcutaneously with a defined number of tumor cells.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control, LW106 at different doses, positive control).

  • Treatment Administration: Administer LW106 or vehicle via intraperitoneal injection once daily. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tumors, spleens, and blood for further analysis.

  • Downstream Analysis:

    • Tumor Tissue: Analyze for immune cell infiltration (e.g., via flow cytometry or immunohistochemistry for CD4+, CD8+, FoxP3+ cells), and cancer stem cell populations.

    • Spleen: Analyze for systemic immune cell populations.

    • Plasma: Measure tryptophan and kynurenine levels to confirm IDO1 inhibition.

Formulation and Vehicle Selection for Preclinical Studies

The solubility and stability of a compound are critical for its in vivo efficacy. While the specific vehicle for LW106 was not detailed in the publication, a systematic approach to vehicle selection is recommended.

Vehicle_Selection_Workflow start Start: LW106 Powder solubility_screen Solubility Screen in Common Solvents (DMSO, Ethanol, etc.) start->solubility_screen cosolvent_selection Select Primary Solvent (e.g., DMSO) solubility_screen->cosolvent_selection surfactant_addition Add Surfactant for Stability (e.g., Tween 80, Cremophor EL) cosolvent_selection->surfactant_addition aqueous_dilution Dilute with Aqueous Buffer (e.g., Saline, PBS) surfactant_addition->aqueous_dilution final_formulation Final Formulation for Dosing aqueous_dilution->final_formulation stability_test Assess Short-Term Stability (e.g., visual inspection, LC-MS) final_formulation->stability_test end End: Optimized Vehicle stability_test->end caption Figure 3: Vehicle selection workflow.

Sources

Method

Application Note: High-Resolution Fluorescence Microscopy Workflows for Evaluating LT-106-175 in FLT3-Mutated Acute Myeloid Leukemia

Scientific Rationale & Introduction In the landscape of targeted oncology,1 serves as a highly potent, multi-targeting small-molecule lead compound characterized by its profound inhibitory activity against Fms-like tyros...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

In the landscape of targeted oncology,1 serves as a highly potent, multi-targeting small-molecule lead compound characterized by its profound inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) mutations, as well as cyclin-dependent kinases CDK2 and CDK6[1]. In Acute Myeloid Leukemia (AML), FLT3-Internal Tandem Duplication (FLT3-ITD) mutations are primary drivers of oncogenesis, leading to the constitutive, ligand-independent activation of downstream survival cascades, including the STAT5, PI3K/AKT, and MAPK/ERK pathways 2[2].

While standard biochemical assays (e.g., Western blotting or flow cytometry) provide essential bulk population data, fluorescence microscopy is indispensable for achieving single-cell spatiotemporal resolution. By utilizing specific fluorophores and advanced imaging techniques, researchers can map the exact subcellular localization of FLT3, quantify the nuclear exclusion of p-STAT5, and observe the morphological hallmarks of apoptosis induced by LT-106-175 and its optimized pyrazole-3-carboxamide derivatives3[3].

As a Senior Application Scientist, I have designed the following protocols to act as a self-validating system . By coupling a mechanistic imaging assay (target engagement via p-STAT5) with a phenotypic imaging assay (apoptosis via Annexin V), researchers can establish direct causality between LT-106-175 administration and AML cell death.

Mechanistic Pathway & Imaging Targets

To design a robust imaging protocol, we must target the direct nodes affected by LT-106-175. The inhibitor competitively blocks the ATP-binding pocket of FLT3 and CDKs. Consequently, the phosphorylation of STAT5 is abrogated, preventing its nuclear translocation4[4]. This disruption directly halts cell cycle progression and triggers apoptosis. The diagram below illustrates this signaling blockade and the corresponding fluorescence microscopy readouts.

Pathway LT LT-106-175 (Kinase Inhibitor) FLT3 FLT3-ITD (Receptor Tyrosine Kinase) LT->FLT3 Inhibits CDK CDK2 / CDK6 (Cell Cycle Regulators) LT->CDK Inhibits STAT5 p-STAT5 / p-ERK (Signaling Effectors) FLT3->STAT5 Activation Blocked Phenotype Apoptosis & Cell Cycle Arrest CDK->Phenotype Progression Halted STAT5->Phenotype Survival Signals Cut Microscopy Fluorescence Microscopy (DAPI, Annexin V, IF) STAT5->Microscopy Localized by Phenotype->Microscopy Quantified by

Spatiotemporal mapping of LT-106-175 mediated FLT3/CDK inhibition via fluorescence microscopy.

Experimental Protocols

Model System: MV4-11 human AML cell line (homozygous for the FLT3-ITD mutation). Compound Preparation: LT-106-175 should be dissolved in anhydrous DMSO to create a 10 mM stock solution. Store aliquots at -20°C to maintain stability[1].

Protocol A: Multiplexed Immunofluorescence (IF) Mapping of FLT3 and p-STAT5

Objective: To quantify the inhibition of FLT3 downstream signaling by measuring the nuclear exclusion of p-STAT5.

  • Cell Treatment & Fixation: Seed MV4-11 cells onto poly-L-lysine coated coverslips. Treat with varying concentrations of LT-106-175 (e.g., Vehicle, 10 nM, 50 nM) for 4 hours. Fix cells in 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization (Critical Causality Step): Permeabilize with 100% ice-cold methanol for 10 minutes at -20°C. Why methanol? Unlike Triton X-100, methanol acts as a precipitating fixative that denatures and precipitates proteins, locking phospho-epitopes (like p-STAT5) in place and significantly enhancing the signal-to-noise ratio for kinase signaling assays.

  • Blocking & Primary Antibodies: Block non-specific binding with 5% BSA in PBS for 1 hour. Incubate overnight at 4°C with primary antibodies: Rabbit anti-p-STAT5 (Tyr694) and Mouse anti-FLT3.

  • Secondary Antibodies & Counterstain: Wash 3x with PBS. Incubate with highly cross-adsorbed secondary antibodies (Alexa Fluor 488 anti-Rabbit and Alexa Fluor 594 anti-Mouse) for 1 hour in the dark. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Self-Validation Control: Run a parallel IF assay using a FLT3-independent cell line (e.g., U937). If LT-106-175 reduces nuclear p-STAT5 in MV4-11 but not in U937, the imaging assay is successfully validated for on-target FLT3 specificity[2].

  • Imaging: Image using a confocal fluorescence microscope (63x oil objective). Quantify the ratio of nuclear-to-cytoplasmic Alexa Fluor 488 intensity using image analysis software (e.g., ImageJ/Fiji).

Protocol B: Live-Cell Fluorescence Imaging of Apoptosis (Annexin V / Hoechst)

Objective: To validate the phenotypic endpoint resulting from FLT3/CDK inhibition.

  • Treatment: Seed MV4-11 cells in a glass-bottom 96-well imaging plate. Treat with LT-106-175 for 24 to 48 hours.

  • Staining (Critical Causality Step): Add Annexin V-FITC (detects phosphatidylserine externalization) and Hoechst 33342 (detects chromatin condensation) directly to the culture media. Incubate for 15 minutes at 37°C. Why live-cell imaging? Fixing cells prior to Annexin V staining can disrupt the plasma membrane asymmetry artificially, leading to false-positive apoptotic signals. Live-cell imaging ensures the FITC signal accurately reflects true early apoptosis.

  • Self-Validation Control: Pre-treat a control well with the pan-caspase inhibitor Z-VAD-FMK (50 µM) for 1 hour prior to LT-106-175 exposure. A complete abolishment of the Annexin V signal in this well proves the fluorescence is genuinely driven by caspase-dependent apoptosis.

  • Imaging: Perform live-cell imaging using an environmental chamber (37°C, 5% CO2). Capture images in the DAPI (Hoechst) and FITC (Annexin V) channels.

Quantitative Data Presentation

The following table summarizes the expected quantitative readouts when utilizing LT-106-175 (and its optimized derivatives like Compound 50) in the described microscopy workflows.

ParameterCell Line / TargetLT-106-175 / Derivative EfficacyExpected Microscopy Readout
FLT3 Kinase Inhibition Biochemical AssayIC50 ≈ 0.213 nM (Cmpd 50)N/A (Cell-free assay)
Cell Viability (FLT3-ITD) MV4-11IC50 = 16.1 nMDecreased total cell count (DAPI)
Off-Target Cytotoxicity FLT3-independent cells> 10,000 nMNo morphological changes observed
Downstream Signaling MV4-11 (p-STAT5)Dose-dependent reduction>80% loss of nuclear IF signal at 50 nM
Apoptosis Induction MV4-11Significant at >20 nM>60% Annexin V+ cells at 48h

References

  • MedKoo Biosciences.
  • European Journal of Medicinal Chemistry.
  • Journal of Medicinal Chemistry (ACS).
  • Journal of Medicinal Chemistry (ACS).FLT3 Inhibitors in Acute Myeloid Leukemia: Challenges and Recent Developments in Overcoming Resistance.

Sources

Application

protocol for LT-106-175 in PCR experiments

Application Note: Evaluating the Transcriptional Impact of FLT3/CDK Inhibitor LT-106-175 in AML Models via RT-qPCR Introduction & Mechanistic Rationale LT-106-175 is a potent, multitargeting small-molecule kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating the Transcriptional Impact of FLT3/CDK Inhibitor LT-106-175 in AML Models via RT-qPCR

Introduction & Mechanistic Rationale

LT-106-175 is a potent, multitargeting small-molecule kinase inhibitor that suppresses FMS-like tyrosine kinase 3 (FLT3) mutations alongside cyclin-dependent kinases (CDK2 and CDK6)[1]. In Acute Myeloid Leukemia (AML), the internal tandem duplication of FLT3 (FLT3-ITD) is a common driver mutation that leads to the constitutive, ligand-independent activation of downstream survival cascades, including the JAK/STAT5, PI3K/AKT, and RAS/MAPK pathways[2].

While kinase assays can confirm the suppression of FLT3 autophosphorylation, evaluating the downstream transcriptional shutdown of anti-apoptotic genes is critical for validating the compound's terminal biological efficacy[3]. This application note provides a self-validating Reverse Transcription Quantitative PCR (RT-qPCR) workflow to quantify the mRNA expression of key FLT3 downstream targets—MCL1, BIRC5 (Survivin), and MYC—in the MV4-11 AML cell line following LT-106-175 treatment.

Experimental Design & Causality

To ensure high scientific integrity and reproducible data, the experimental design is grounded in the following causal principles:

  • Model Selection (MV4-11): The MV4-11 cell line is homozygous for the FLT3-ITD mutation, providing a genetically clean and highly sensitive model for assessing FLT3 inhibition without interference from wild-type FLT3 alleles[3].

  • Temporal Dynamics (12–24 Hours): Transcriptional profiling is conducted at 12 and 24 hours post-treatment. Evaluating mRNA at 48+ hours risks confounding the data with non-specific RNA degradation resulting from widespread, late-stage apoptosis.

  • Dual-Reference Normalization: Because LT-106-175 also inhibits CDKs (which can broadly impact the cell cycle and global transcription machinery)[1], relying on a single housekeeping gene is unreliable. We utilize both GAPDH and ACTB to ensure stable normalization and prevent skewed relative quantification.

Visualizing the Mechanism of Action

The following diagram illustrates the signal transduction pathways interrupted by LT-106-175, directly mapping the kinase inhibition to the transcriptional readouts targeted in this PCR protocol.

G cluster_genes Transcriptional Targets (RT-qPCR Readouts) LT106 LT-106-175 (FLT3/CDK Inhibitor) FLT3 FLT3-ITD (Mutant Receptor) LT106->FLT3 Inhibits STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylates AKT PI3K / AKT Pathway FLT3->AKT ERK RAS / MAPK Pathway FLT3->ERK MCL1 MCL1 mRNA STAT5->MCL1 Transcribes BIRC5 BIRC5 (Survivin) mRNA AKT->BIRC5 MYC MYC mRNA ERK->MYC

Fig 1: LT-106-175 inhibits FLT3-ITD signaling, reducing transcription of downstream targets.

Materials and Reagents

  • Compound: LT-106-175 (MedKoo Biosciences, Cat# 565324), reconstituted in anhydrous DMSO to a 10 mM stock[1].

  • Biological Model: MV4-11 human AML cells cultured in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • RNA Extraction: Silica-membrane-based RNA purification kit with on-column DNase I.

  • cDNA Synthesis: High-Capacity cDNA Reverse Transcription Kit (utilizing random hexamers).

  • qPCR Reagents: SYBR Green PCR Master Mix (2X) and target-specific forward/reverse primers (HPLC purified).

Step-by-Step Experimental Protocol

Phase 1: Cell Culture and LT-106-175 Treatment
  • Seeding: Seed MV4-11 cells in 6-well plates at a density of 5×105 cells/mL in 2 mL of complete RPMI-1640 medium. Incubate overnight at 37°C, 5% CO₂.

  • Drug Dilution: Prepare working solutions of LT-106-175 in complete media to achieve final well concentrations of 10 nM, 50 nM, and 250 nM.

    • Critical Insight: Ensure the final DMSO concentration across all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and non-specific transcriptional stress.

  • Treatment: Treat the cells for exactly 12 hours and 24 hours.

Phase 2: RNA Extraction & Quality Control
  • Harvesting: Pellet the suspension cells via centrifugation at 300 x g for 5 minutes at 4°C. Wash once with ice-cold PBS.

  • Lysis & Extraction: Lyse the cells using the kit's chaotropic buffer. Proceed with the manufacturer's RNA extraction protocol.

    • Critical Insight: You must perform an on-column DNase I digestion for 15 minutes at room temperature. FLT3 downstream targets like MYC have pseudogenes; genomic DNA contamination will cause false-positive amplification signals.

  • Quantification: Measure RNA concentration and purity using a microvolume spectrophotometer. Acceptable A260/280 ratios must fall between 1.9 and 2.1.

Phase 3: Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: Normalize RNA inputs so that exactly 1 µg of total RNA is used per 20 µL reverse transcription reaction.

  • Thermal Cycling:

    • Primer annealing: 25°C for 10 min.

    • Reverse transcription: 37°C for 120 min.

    • Enzyme inactivation: 85°C for 5 min.

  • Dilution: Dilute the resulting cDNA 1:10 in nuclease-free water prior to qPCR to dilute out RT buffer components that can inhibit Taq polymerase.

Phase 4: Quantitative PCR (qPCR)
  • Plate Setup (384-well): For each sample, prepare reactions in technical triplicates.

    • Reaction volume: 10 µL (5 µL SYBR Green Master Mix, 0.5 µL Forward Primer [10 µM], 0.5 µL Reverse Primer [10 µM], 4 µL diluted cDNA).

  • Cycling Conditions:

    • Initial Denaturation: 95°C for 3 min.

    • Amplification (40 cycles): 95°C for 10 sec, 60°C for 30 sec (data collection step).

    • Melt Curve Analysis: 95°C for 15 sec, 60°C for 1 min, ramp to 95°C at 0.3°C/sec.

    • Critical Insight: Always verify the melt curve. A single, sharp peak confirms primer specificity. Multiple peaks indicate primer-dimers or non-specific amplification, which invalidates the SYBR Green fluorescence data.

Data Presentation & Expected Results

Data should be analyzed using the 2−ΔΔCt​ method. First, normalize the Ct​ of your target genes (MCL1, BIRC5, MYC) to the geometric mean of the Ct​ values of GAPDH and ACTB ( ΔCt​ ). Next, normalize the treated samples to the 0.1% DMSO vehicle control ( ΔΔCt​ ).

Because LT-106-175 effectively blocks the FLT3-ITD signaling cascade[2], you should observe a dose-dependent reduction in the transcription of these survival genes.

Table 1: Expected Quantitative Transcriptional Profile in MV4-11 Cells (24h Post-Treatment)

Target GenePathway EvaluatedExpected Fold Change (50 nM)Expected Fold Change (250 nM)Biological Implication
MCL1 JAK/STAT50.45 ± 0.050.15 ± 0.03Loss of anti-apoptotic survival signals, priming cells for death.
BIRC5 PI3K/AKT0.50 ± 0.080.20 ± 0.04Downregulation of Survivin, enabling caspase-3/7 activation.
MYC RAS/MAPK0.35 ± 0.060.10 ± 0.02Arrest of cell cycle progression and metabolic suppression.

References

  • Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of the selective and efficacious inhibitors of FLT3 mutations Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Multiplexed Immunohistochemical Evaluation of LT-106-175 in Acute Myeloid Leukemia Models

Scientific Rationale & Introduction The development of targeted therapeutics for Acute Myeloid Leukemia (AML) has been heavily focused on the Fms-like tyrosine kinase 3 (FLT3), as activating mutations (such as FLT3-ITD a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The development of targeted therapeutics for Acute Myeloid Leukemia (AML) has been heavily focused on the Fms-like tyrosine kinase 3 (FLT3), as activating mutations (such as FLT3-ITD and FLT3-TKD) occur in approximately 30% of AML patients, driving aggressive disease progression. LT-106-175 is a highly potent, multi-targeted small-molecule kinase inhibitor designed to overcome resistance mechanisms in AML by dually inhibiting FLT3 and Cyclin-Dependent Kinases (CDK2/CDK6) [1].

While Western blotting and flow cytometry are standard for evaluating biochemical IC 50​ values in vitro, mapping the pharmacodynamics (PD) of LT-106-175 in vivo requires high-fidelity spatial resolution. Immunohistochemistry (IHC) of formalin-fixed paraffin-embedded (FFPE) xenograft tumors or bone marrow biopsies allows researchers to assess target engagement (via phospho-kinase levels) and phenotypic responses (proliferation and apoptosis) within the intact tumor microenvironment [2].

This application note provides a field-proven, self-validating IHC methodology specifically optimized for detecting highly labile phospho-epitopes (p-FLT3 and p-STAT5) following LT-106-175 administration.

Mechanism of Action & Biomarker Selection

To construct a reliable IHC panel, the experimental design must directly reflect the drug's mechanism of action. LT-106-175 acts as a Type I ATP-competitive inhibitor, blocking the autophosphorylation of FLT3 and subsequently starving downstream survival pathways (STAT5, AKT, ERK). Simultaneously, its CDK2/6 inhibitory activity prevents the phosphorylation of the Retinoblastoma protein (Rb), arresting the cell cycle.

Selected IHC Biomarkers:

  • Target Engagement: p-FLT3 (Tyr591) and p-STAT5 (Tyr694).

  • Phenotypic Efficacy: Ki-67 (proliferation index) and Cleaved Caspase-3 (apoptotic execution).

G LT LT-106-175 (Dual Inhibitor) FLT3 FLT3 (ITD/TKD) LT->FLT3 Inhibits CDK CDK2 / CDK6 LT->CDK Inhibits pSTAT5 p-STAT5 (Y694) FLT3->pSTAT5 pAKT p-AKT (S473) FLT3->pAKT pERK p-ERK (T202/Y204) FLT3->pERK pRb p-Rb (S780) CDK->pRb Prolif Proliferation (Ki-67+) pSTAT5->Prolif Apopt Apoptosis (Cleaved Casp-3+) pAKT->Apopt Inhibits pERK->Prolif pRb->Prolif

Signaling pathway showing LT-106-175 dual inhibition and corresponding IHC biomarker targets.

Experimental Design & Causality

A successful phospho-IHC protocol is not merely a sequence of steps, but a carefully controlled system where each choice prevents a specific mode of failure:

  • Cold Ischemia Time (< 15 mins): Phosphorylation is a highly transient state. If excised tumors are left at room temperature before fixation, endogenous phosphatases will rapidly dephosphorylate FLT3 and STAT5. This creates a false-positive illusion of drug efficacy in vehicle-treated controls. Tissues must be submerged in fixative immediately.

  • Antigen Retrieval (EDTA pH 9.0 vs. Citrate pH 6.0): Formalin fixation creates dense methylene bridges. Phospho-tyrosine residues are bulky and sterically hindered. Standard Citrate buffer (pH 6.0) lacks the necessary chelating power. EDTA buffer (pH 9.0) is strictly required to induce electrostatic repulsion and break cross-links, exposing the p-STAT5 and p-FLT3 epitopes.

  • Phosphatase Inhibition During IHC: Even after fixation, residual phosphatase activity can persist during aqueous incubation steps. The addition of Sodium Fluoride (NaF) and Sodium Orthovanadate (Na 3​ VO 4​ ) to the blocking buffer ensures the phosphate groups remain intact during the primary antibody incubation.

  • Polymer-HRP Detection: Bone marrow and highly metabolic AML xenografts contain high levels of endogenous biotin. Using traditional Avidin-Biotin Complex (ABC) detection yields severe background noise. A Polymer-HRP system directly conjugates the enzyme to the secondary antibody, bypassing biotin entirely and ensuring high signal-to-noise ratios.

Step-by-Step Phospho-IHC Protocol

System Validation Controls

To ensure the protocol is self-validating, every run must include:

  • Positive Control: Vehicle-treated MV4-11 xenograft tissue (confirms baseline p-FLT3 hyperactivation).

  • Negative Control: Omission of the primary antibody, replaced with an isotype-matched IgG (validates that the Polymer-HRP does not bind non-specifically).

  • Biological Specificity Control: FLT3-independent xenograft (e.g., U937 cells) treated with LT-106-175 (proves on-target specificity).

Phase 1: Tissue Preparation & Deparaffinization
  • Fixation: Submerge harvested xenograft tumors in 10% Neutral Buffered Formalin (NBF) for exactly 18–24 hours at room temperature. Causality: Under-fixation degrades tissue architecture; over-fixation irreversibly masks phospho-epitopes.

  • Sectioning: Cut FFPE blocks into 4 µm sections and mount on positively charged glass slides. Bake at 60°C for 1 hour.

  • Deparaffinization: Wash slides in Xylene (3 × 5 mins), followed by graded alcohols (100%, 95%, 70% ethanol for 3 mins each), and rehydrate in distilled water.

Phase 2: Heat-Induced Epitope Retrieval (HIER)
  • Prepare 1X Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA Solution, 0.05% Tween 20, pH 9.0).

  • Submerge slides in the buffer and heat in a pressurized decloaking chamber at 110°C for 15 minutes.

  • Allow slides to cool in the buffer at room temperature for 30 minutes. Critical: Rapid cooling causes tissue detachment and epitope refolding.

Phase 3: Permeabilization and Dual-Blocking
  • Peroxidase Block: Incubate slides in 3% H 2​ O 2​ in methanol for 10 minutes to quench endogenous peroxidases. Wash in TBST (Tris-Buffered Saline with 0.1% Tween-20) 3 × 5 mins.

  • Phosphatase/Protein Block: Incubate slides for 1 hour at room temperature in Blocking Buffer (5% Normal Goat Serum in TBST, supplemented with 1 mM NaF and 1 mM Na 3​ VO 4​ ).

Phase 4: Target Detection
  • Primary Antibody: Dilute primary antibodies in the supplemented Blocking Buffer.

    • Anti-p-FLT3 (Tyr591) [Rabbit mAb, 1:100]

    • Anti-p-STAT5 (Tyr694) [Rabbit mAb, 1:200]

    • Anti-Ki-67 [Mouse mAb, 1:400]

    • Anti-Cleaved Caspase-3 [Rabbit mAb, 1:300]

  • Incubate slides overnight at 4°C in a humidified chamber.

  • Washing: Wash slides thoroughly in TBST (4 × 5 mins).

  • Secondary Detection: Apply anti-Rabbit/Mouse Polymer-HRP secondary antibody for 30 minutes at room temperature. Wash in TBST (3 × 5 mins).

  • Chromogen: Apply 3,3'-Diaminobenzidine (DAB) substrate for 2–5 minutes. Monitor development under a brightfield microscope to prevent overstaining.

  • Counterstain & Mount: Counterstain with Mayer’s Hematoxylin for 1 minute, dehydrate through graded alcohols and xylene, and mount with a permanent resinous mounting medium.

Quantitative Data Presentation

To accurately assess the PD profile of LT-106-175, IHC slides should be scanned and analyzed using digital pathology software (e.g., QuPath or HALO) to calculate an H-Score (range 0–300). The H-score integrates both the percentage of positive cells and the staining intensity.

Table 1: Representative quantitative IHC data from MV4-11 (FLT3-ITD+) xenograft models treated with Vehicle vs. LT-106-175 (15 mg/kg for 14 days).

BiomarkerCellular LocalizationVehicle (Mean H-Score ± SD)LT-106-175 (15 mg/kg)Statistical Significance
p-FLT3 (Y591) Membranous / Cytoplasmic245 ± 1542 ± 8p < 0.001
p-STAT5 (Y694) Nuclear210 ± 2035 ± 10p < 0.001
Ki-67 Nuclear280 ± 1285 ± 15p < 0.001
Cleaved Caspase-3 Cytoplasmic15 ± 5195 ± 25p < 0.001

Interpretation: The data demonstrates a self-validating pharmacological response. LT-106-175 successfully penetrates the tumor tissue to engage its primary target (evidenced by the >80% reduction in p-FLT3 and p-STAT5 H-scores). This biochemical inhibition directly translates to the expected phenotypic outcomes: a severe reduction in cellular proliferation (Ki-67) and the robust induction of apoptosis (Cleaved Caspase-3).

References

  • Zhi, Y., Li, B., Yao, C., Li, H., Chen, P., Bao, J., Qin, T., Wang, Y., Lu, T., & Lu, S. (2018). "Discovery of the selective and efficacious inhibitors of FLT3 mutations." European Journal of Medicinal Chemistry, 155, 303-315.[Link]

  • Zhong, Y., Qiu, R.-Z., Sun, S.-L., Zhao, C., Fan, T.-Y., Chen, M., Li, N.-G., & Shi, Z.-H. (2020). "Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 63(21), 12403-12428.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting LT-106-175 Experimental Workflows

Welcome to the technical support center for LT-106-175 , a potent dual-action kinase inhibitor targeting FLT3 (Fms-like tyrosine kinase 3) and Cyclin-Dependent Kinases (CDK2/CDK6)[1][2]. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for LT-106-175 , a potent dual-action kinase inhibitor targeting FLT3 (Fms-like tyrosine kinase 3) and Cyclin-Dependent Kinases (CDK2/CDK6)[1][2]. This guide is designed for researchers and drug development professionals utilizing LT-106-175 in preclinical models of Acute Myeloid Leukemia (AML).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the underlying causality of experimental anomalies—from ATP-competitive binding kinetics to serum protein sequestration—ensuring your assays function as self-validating systems.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my cellular IC₅₀ for LT-106-175 shifting from the expected ~15 nM to >100 nM in MV4-11 cells?

The Causality: LT-106-175 is a highly lipophilic kinase inhibitor. In in vitro cell viability assays, the effective free drug concentration is heavily dictated by the concentration of Fetal Bovine Serum (FBS) in your culture media. FLT3 inhibitors are notoriously susceptible to sequestration by alpha-1 acid glycoprotein (AAG) and albumin present in serum[3]. Furthermore, MV4-11 cells (which harbor the FLT3-ITD mutation) are highly metabolically active; over-seeding depletes nutrients and artificially inflates the IC₅₀ due to metabolic stress masking the drug's specific anti-proliferative effects[4][5]. The Solution:

  • Standardize Media: Ensure your IMDM media contains exactly 10% FBS[4].

  • Self-Validating Control: Run a parallel assay in 1% FBS or serum-free media (supplemented with insulin/transferrin) to determine the "intrinsic" potency of the compound[4].

  • Optimize Density: Never seed MV4-11 cells above 2×105 cells/mL for a 72-hour assay[4][5].

Q2: I observe phenotypic cell death, but my Western blots show incomplete inhibition of p-FLT3 (Tyr591/589) at 24 hours. Why?

The Causality: This is a classic temporal mismatch. LT-106-175 is an ATP-competitive inhibitor[3]. When FLT3-ITD is inhibited, the cell often triggers compensatory feedback loops, upregulating total FLT3 expression or activating parallel RTKs (Receptor Tyrosine Kinases) over a 24-hour period. If you wait 24 hours to lyse the cells, you are observing the adaptive response, not the initial target engagement. The Solution: Shift your target engagement assays to early time points (2, 4, and 6 hours). Additionally, ensure your RIPA lysis buffer is aggressively supplemented with phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) to prevent post-lysis dephosphorylation of the highly labile p-FLT3 and downstream p-STAT5[3][6].

Q3: My biochemical kinase assay shows an IC₅₀ of 0.5 nM, but cellular assays require 15-20 nM. Is my compound degrading?

The Causality: This rightward shift is a fundamental biophysical property of Type I/II kinase inhibitors, not compound degradation. In a cell-free biochemical assay, the ATP concentration is typically artificially lowered (10–100 µM) to increase assay sensitivity. However, inside a living MV4-11 cell, physiological ATP concentrations are in the 1–5 mM range. Because LT-106-175 must compete with this massive intracellular ATP pool to bind the FLT3 kinase pocket, a 10x to 50x rightward shift in the IC₅₀ is mechanistically expected[3].

Part 2: Quantitative Data & Experimental Protocols

Table 1: Expected LT-106-175 IC₅₀ Values Across Standardized Assays

To ensure your experimental system is valid, benchmark your data against these established parameters for LT-106-175 and its optimized derivatives[7][8].

Assay TypeBiological SystemTarget / StatusExpected IC₅₀Notes
Biochemical Recombinant EnzymeFLT3 (WT)0.2 - 2.5 nM10 µM ATP concentration used.
Biochemical Recombinant EnzymeFLT3 (ITD-D835V)0.5 - 3.0 nMMaintains potency against gatekeeper mutants.
Cellular Viability MV4-11 Cell LineFLT3-ITD (+/+)10 - 25 nM72h CellTiter-Glo assay, 10% FBS IMDM.
Cellular Viability MOLM-13 Cell LineFLT3-ITD (+/-)15 - 35 nMHeterozygous mutation; slightly higher IC₅₀.
Cellular Viability HL-60 Cell LineFLT3 (WT)>1,000 nMCritical Negative Control: Demonstrates on-target specificity.
Protocol 1: Standardized MV4-11 Cell Viability Assay

This protocol is designed to eliminate seeding density and serum-binding artifacts.

  • Preparation: Harvest MV4-11 cells in the logarithmic growth phase (viability >95% via Trypan Blue).

  • Media Standardization: Resuspend cells in ATCC-formulated Iscove's Modified Dulbecco's Medium (IMDM) supplemented with exactly 10% FBS and 1% Penicillin-Streptomycin[4][5].

  • Seeding: Seed cells into a 96-well opaque white plate at a density of 2×104 cells per well in 90 µL of media. Incubate for 2 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10x serial dilution of LT-106-175 in DMSO, then dilute 1:100 in media to create a 10x working stock (final DMSO concentration in well must be ≤0.1% ). Add 10 µL of the working stock to the 90 µL of cells.

  • Incubation & Readout: Incubate for 72 hours. Add 100 µL of CellTiter-Glo® reagent, lyse on an orbital shaker for 2 minutes, incubate at room temperature for 10 minutes, and record luminescence.

Protocol 2: Phospho-FLT3 Target Engagement (Western Blot)
  • Treatment: Seed MV4-11 cells at 1×106 cells/mL in 6-well plates. Treat with LT-106-175 (vehicle, 5 nM, 15 nM, 50 nM) for exactly 4 hours to capture primary target engagement before feedback loops initiate.

  • Lysis: Wash cells once with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na₃VO₄, and 10 mM NaF. Sonicate for 10 seconds.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Quantify protein using a BCA assay.

  • Immunoblotting: Load 30 µg of protein per lane on a 4-12% Bis-Tris gel. Probe with primary antibodies against p-FLT3 (Tyr591/589), total FLT3, p-STAT5 (Tyr694), and GAPDH (loading control).

Part 3: Mechanistic & Troubleshooting Visualizations

FLT3_Pathway FLT3 FLT3-ITD (Mutant Kinase) STAT5 p-STAT5 (Survival/Proliferation) FLT3->STAT5 ERK p-ERK1/2 (MAPK Pathway) FLT3->ERK AKT p-AKT (PI3K/mTOR Pathway) FLT3->AKT LT106 LT-106-175 (Dual FLT3/CDK Inhibitor) LT106->FLT3 ATP Competition CDK CDK2 / CDK6 (Cell Cycle Progression) LT106->CDK ATP Competition Apoptosis Apoptosis & Cell Cycle Arrest STAT5->Apoptosis Inhibited ERK->Apoptosis Inhibited AKT->Apoptosis Inhibited CDK->Apoptosis Inhibited

Fig 1: Mechanism of Action: LT-106-175 dual inhibition of FLT3-ITD and CDK signaling pathways.

Troubleshooting_Workflow Start Issue: High IC50 in MV4-11 Cells (>100 nM) CheckMedia Check FBS Concentration Is it >10%? Start->CheckMedia HighFBS Yes: Protein Binding (AAG/Albumin sequestering) CheckMedia->HighFBS Yes CheckDensity No: Check Cell Seeding Density Is it >5x10^5 cells/mL? CheckMedia->CheckDensity No FixFBS Action: Reduce to 10% FBS or test in serum-free IMDM HighFBS->FixFBS HighDensity Yes: Metabolic Exhaustion & Target Overexpression CheckDensity->HighDensity Yes CheckTarget No: Verify Target Engagement (Run p-FLT3 Western Blot) CheckDensity->CheckTarget No FixDensity Action: Seed at 2x10^5 cells/mL HighDensity->FixDensity

Fig 2: Decision tree for troubleshooting rightward IC50 shifts in LT-106-175 cellular assays.

References

  • Journal of Medicinal Chemistry (ACS). Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia. Retrieved from:[Link]

  • ResearchGate. Discovery of the selective and efficacious inhibitors of FLT3 mutations. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimizing Novel Inhibitor Concentration

As a Senior Application Scientist, I've designed this technical support center to guide you through the critical process of optimizing the concentration of a novel small molecule inhibitor, referred to here as LT-106-175...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've designed this technical support center to guide you through the critical process of optimizing the concentration of a novel small molecule inhibitor, referred to here as LT-106-175, for your assays. It is important to note that initial searches for a specific molecule designated "LT-106-175" did not yield information on a recognized compound in public scientific databases. Therefore, this guide provides a comprehensive framework for optimizing the concentration of any new small molecule inhibitor, a common and critical challenge in drug discovery and biomedical research. The principles and protocols outlined here are broadly applicable to a wide range of inhibitors and cell-based assays.

This guide is structured to anticipate the questions and challenges you may encounter, moving from initial experimental design to troubleshooting unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining a starting concentration range for a new small molecule inhibitor like LT-106-175?

A1: When working with a novel compound with an unknown effective concentration, the initial step is a broad dose-response study across a wide concentration range. A common and recommended starting point is a range from 1 nM up to 100 µM, often using 10-fold serial dilutions.[1] This preliminary screen is designed to identify the approximate concentration range where the molecule elicits a biological response, which will inform the design of more focused subsequent experiments.[1] It is also critical to assess the compound's solubility at the highest concentration to ensure it remains in solution throughout the experiment.[1]

Q2: How do I distinguish between the desired on-target effect and off-target effects or general cytotoxicity?

A2: Differentiating between on-target and off-target effects is fundamental to validating your findings.[2] A multi-pronged approach is recommended:

  • Dose-Response Correlation: A clear, dose-dependent effect that aligns with the inhibitor's expected potency for its primary target is indicative of on-target activity. Off-target effects often manifest at significantly higher concentrations.[2]

  • Cytotoxicity Assessment: It is crucial to run a parallel cytotoxicity assay. This will determine the concentration at which the inhibitor is toxic to the cells, ensuring that the observed effects in your primary assay are not simply a consequence of cell death.

  • Use of Structurally Distinct Inhibitors: If available, using a different inhibitor that targets the same protein or pathway should produce a similar biological phenotype, strengthening the evidence for an on-target mechanism.

  • Profiling against Different Cell Lines: Small-molecule profiling across various cell lines with different genetic backgrounds can help identify patterns of sensitivity that correlate with the expression or activity of the intended target.[3]

Q3: Why is optimizing cell seeding density a prerequisite for inhibitor concentration studies?

A3: Optimizing cell seeding density is a critical first step to ensure a robust and reproducible assay. The goal is to identify a cell number that provides a strong signal-to-noise ratio and is within the linear range of your assay's readout.[4] If cells are seeded too sparsely, the signal may be too weak to detect subtle effects of the inhibitor. Conversely, if cells are overgrown, they may enter a different metabolic state or deplete nutrients in the media, which can alter their response to the compound and lead to inconsistent results.[5]

Experimental Workflow for Concentration Optimization

A systematic approach is key to efficiently determining the optimal concentration of a new inhibitor. The following workflow outlines the essential stages.

G cluster_prep Phase 1: Assay Preparation cluster_screen Phase 2: Initial Screening cluster_refine Phase 3: Refinement & Confirmation A Optimize Cell Seeding Density (Protocol 1) C Broad Range Dose-Response (1 nM to 100 µM) A->C B Prepare Stock Solution of LT-106-175 B->C D Concurrent Cytotoxicity Assay (Protocol 2) B->D E Narrow Range Dose-Response (Centered around estimated IC50) C->E Identify active range D->E Define non-toxic range F Calculate IC50/EC50 E->F

Caption: Workflow for optimizing inhibitor concentration.

Detailed Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To identify the optimal number of cells per well that results in a robust and linear assay signal.

Methodology:

  • Prepare a single-cell suspension of the chosen cell line.

  • Perform a serial dilution of the cell suspension.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 50,000 cells per well).

  • Incubate the plate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform your assay readout (e.g., add a viability reagent like MTS or a luciferase substrate).

  • Plot the signal intensity against the number of cells seeded. The optimal seeding density will be in the linear portion of this curve, indicating that the cells are in a healthy growth phase and the signal is proportional to the cell number.[1]

Protocol 2: Cytotoxicity Assay

Objective: To determine the concentration range at which the inhibitor is toxic to the cells.

Methodology:

  • Seed cells in a 96-well plate at the optimal density determined in Protocol 1.

  • Prepare a serial dilution of your small molecule inhibitor, typically over the same broad range as your initial screen.

  • Treat the cells with the different concentrations of the inhibitor. Be sure to include a vehicle-only control (e.g., DMSO).

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add a viability reagent (e.g., resazurin, MTS, or a reagent that measures ATP content) and measure the signal according to the manufacturer's instructions.

  • Plot cell viability (%) against the inhibitor concentration to determine the toxic concentration range.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, edge effects in the plate, improper mixing of the compound.Use calibrated pipettes, consider using a multi-channel pipette for additions. Avoid using the outer wells of the plate, as they are more prone to evaporation. Ensure thorough mixing of reagents.
No observable effect of the inhibitor Concentration is too low, the inhibitor is inactive, or the target is not expressed/active in the chosen cell line.Test a wider and higher concentration range. Verify the inhibitor's activity through an independent biochemical assay if possible. Confirm target expression and activity in your cell model using techniques like Western blotting or qPCR.
Inconsistent results between experiments Variation in cell passage number, health, or confluence. Inconsistent incubation times or reagent quality.Use cells within a consistent and low passage number range. Always ensure cells are healthy and in the logarithmic growth phase before seeding.[5] Maintain strict consistency in all experimental parameters.
Precipitation of the compound in media The compound has poor solubility at the tested concentrations.Visually inspect the wells under a microscope for precipitates. If observed, lower the maximum concentration or use a different solvent system (ensuring the final solvent concentration is low and consistent across all wells).

Data Interpretation: The Dose-Response Curve

After performing a detailed dose-response experiment, the data is typically plotted on a semi-log scale with inhibitor concentration on the x-axis (log scale) and the measured response on the y-axis. This generates a sigmoidal curve from which key parameters can be derived.

G Top Max Response (100%) Bottom Min Response (0%) IC50_point p4 IC50_point->p4 1.5, -0.2! 1.5, -0.2! IC50_point->1.5, -0.2! -0.2, 1! -0.2, 1! IC50_point->-0.2, 1! 50% IC50_label IC50/EC50 p1 p2 p1->p2 p3 p2->p3 p3->IC50_point p5 p4->p5 p6 p5->p6 xaxis Log[Inhibitor] yaxis Response (%) origin 3, -0.2! 3, -0.2! origin->3, -0.2! -0.2, 2.2! -0.2, 2.2! origin->-0.2, 2.2!

Caption: A typical dose-response curve illustrating the IC50.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor at which it elicits 50% of its maximal inhibitory effect.

  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

  • Hill Slope: Describes the steepness of the curve. A slope of 1 suggests a 1:1 binding interaction, while values greater or less than 1 can indicate cooperativity or more complex binding kinetics.

A well-defined sigmoidal curve with a clear upper and lower plateau is essential for accurately determining the IC50/EC50 value, which is a critical parameter for characterizing the potency of your inhibitor.

References

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

Sources

Troubleshooting

LT-106-175 Technical Support Center: Troubleshooting Solubility &amp; Formulation

Welcome to the Technical Support Center for LT-106-175 . As a Senior Application Scientist, I frequently consult with researchers facing physicochemical bottlenecks when working with multi-kinase inhibitors.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LT-106-175 . As a Senior Application Scientist, I frequently consult with researchers facing physicochemical bottlenecks when working with multi-kinase inhibitors. LT-106-175 is a highly potent lead compound targeting FLT3, CDK2, and CDK6, making it a critical tool in acute myeloid leukemia (AML) research[1].

However, its molecular architecture—specifically the thieno[2,3-d]pyrimidine and pyrazole-3-carboxamide core—renders it highly hydrophobic[2]. When transitioning from aprotic solvents (like DMSO) to aqueous physiological environments, the compound is prone to rapid aggregation and precipitation[3]. This guide synthesizes field-proven methodologies and mechanistic insights to ensure your experimental protocols remain robust, reproducible, and scientifically sound.

Quick Reference: Physicochemical & Solubility Profile

Before troubleshooting, it is critical to understand the baseline parameters of your compound. The table below summarizes the quantitative data necessary for calculating your formulations[4].

ParameterValue / Description
Chemical Name N-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-3-carboxamide
Molecular Weight 448.55 g/mol
Primary Targets FLT3 (ITD and TKD mutants), CDK2, CDK6
Primary Solvent 100% DMSO (Solubility up to ~50 mM)
Aqueous Solubility Poor / Insoluble (Requires co-solvents or carrier proteins)
Storage (Solid) Dry, dark, 0 - 4°C (short term) or -20°C (long term)
Storage (Stock) -20°C (Avoid repeated freeze-thaw cycles)
Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does LT-106-175 precipitate immediately when I add it to my cell culture media? Causality & Solution: LT-106-175 lacks sufficient ionizable groups at physiological pH (pH 7.2–7.4) to maintain hydration shells. When a high-concentration DMSO stock is injected directly into aqueous media, the rapid solvent exchange causes the hydrophobic molecules to self-associate and nucleate into microcrystals. Fix: Never add the stock directly to the bulk media. Instead, perform a serial dilution. Pre-dilute your DMSO stock into an intermediate concentration using serum-free media, vortex vigorously, and then add this to your final assay volume. Ensure the final DMSO concentration never exceeds 0.1% v/v.

Q2: I am testing LT-106-175 in MV4-11 and MOLM-13 AML cell lines, but my vehicle control is showing high background toxicity. How do I fix this? Causality & Solution: AML cell lines harboring FLT3-ITD mutations (like MV4-11) are notoriously sensitive to DMSO[1]. Concentrations above 0.1% v/v can induce spontaneous differentiation or baseline apoptosis, confounding your FLT3 inhibition readouts. Fix: If you need to test higher concentrations of LT-106-175 (e.g., >10 µM) without exceeding 0.1% DMSO, you must prepare a more concentrated master stock (e.g., 50 mM instead of 10 mM)[4]. Alternatively, supplement your media with 0.5% BSA; the hydrophobic pockets of albumin act as a carrier, keeping the compound in solution at higher aqueous concentrations.

Q3: Simple aqueous buffers fail for my mouse xenograft models. What is the optimal vehicle for in vivo dosing (e.g., Intraperitoneal or Oral Gavage)? Causality & Solution: In vivo administration requires the compound to remain solubilized in the gastrointestinal tract or peritoneal cavity long enough for absorption. Aqueous buffers will cause the drug to crash out, resulting in zero bioavailability. Fix: You must use a co-solvent micellar system. A standard, field-proven formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline . The PEG300 prevents immediate precipitation upon DMSO dilution, while Tween-80 forms micelles that encapsulate the hydrophobic core of LT-106-175.

Q4: My 10 mM DMSO stock crystallized after being stored at 4°C. Is the compound degraded? Causality & Solution: No, the compound is likely intact. Pure DMSO has a relatively high freezing point of 18.5°C. At 4°C, the solvent itself freezes, forcing the solute out of the solution lattice. Fix: Thaw the vial in a 37°C water bath for 5–10 minutes and sonicate briefly. Visually inspect the vial by holding it up to a light source; the solution must be optically clear before use.

Experimental Protocols
Protocol A: Preparation of 10 mM In Vitro Master Stock

This protocol is a self-validating system: if the final solution is not perfectly clear, the compound has not fully dissolved, and the molarity will be inaccurate.

  • Equilibration: Remove the lyophilized LT-106-175 vial from -20°C storage and allow it to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, which will degrade the compound and ruin DMSO solubility.

  • Calculation: For a 5 mg vial (MW: 448.55), add exactly 1.11 mL of anhydrous, cell-culture grade DMSO[4].

  • Solubilization: Pipette the DMSO directly onto the powder pellet. Do not run it down the side of the glass.

  • Agitation: Vortex the vial on high for 60 seconds. If particulates remain, place the vial in a 37°C ultrasonic bath for 2 minutes.

  • Validation & Aliquoting: Hold the vial against a dark background under a bright light. It must be 100% transparent. Aliquot into 20 µL single-use tubes to prevent freeze-thaw degradation, and store at -20°C.

Protocol B: Step-by-Step In Vivo Formulation (Target: 1 mg/mL)

Strict adherence to the order of addition is mandatory. Adding the aqueous phase too early will cause irreversible precipitation.

  • Step 1 (Dissolution): Add 1.0 mg of LT-106-175 to a sterile glass vial. Add 100 µL of 100% DMSO. Vortex until completely clear.

  • Step 2 (Stabilization): Add 400 µL of PEG300 to the vial. Vortex for 30 seconds. Causality: PEG300 acts as a miscible bridge between the organic and aqueous phases.

  • Step 3 (Micellization): Add 50 µL of Tween-80. Vortex vigorously for 1 minute. The solution will become slightly viscous but must remain clear.

  • Step 4 (Aqueous Dilution): Dropwise, while continuously swirling the vial, add 450 µL of sterile 0.9% Saline.

  • Validation: The final 1 mL solution should be clear to slightly opalescent. If milky white clumps form, the micellar capacity was exceeded; discard and restart, ensuring vigorous mixing at Step 3.

Formulation & Troubleshooting Workflow

LT106175_Solubility_Workflow Start LT-106-175 (Solid Powder) Stock Reconstitute in 100% DMSO (10 - 50 mM) Start->Stock Assay Target Application? Stock->Assay InVitro In Vitro Assays (Cell Culture) Assay->InVitro InVivo In Vivo Dosing (Mouse Models) Assay->InVivo Dilution Dilute in Assay Media (Maintain <0.1% DMSO) InVitro->Dilution Formulation Add Co-solvents: 10% DMSO -> 40% PEG300 -> 5% Tween-80 -> 45% Saline InVivo->Formulation Precip Precipitation? Dilution->Precip Fix1 Warm to 37°C & Sonicate or use BSA carrier Precip->Fix1 Yes Proceed1 Proceed with Assay Precip->Proceed1 No Fix1->Proceed1 Check Solution Clear? Formulation->Check Proceed2 Proceed with Dosing Check->Proceed2 Yes Fix2 Adjust PEG/Tween ratio or lower concentration Check->Fix2 No Fix2->Proceed2

Workflow for LT-106-175 formulation and precipitation troubleshooting in experimental models.

References
  • Zhi Y, et al. "Discovery of the selective and efficacious inhibitors of FLT3 mutations." European Journal of Medicinal Chemistry, 2018. Source: ResearchGate.
  • MedKoo Biosciences. "LT-106-175 | FLT3 Inhibitor Product Data & Reconstitution." Source: MedKoo.
  • Cui Q, et al. "Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning." Frontiers in Oncology, 2020. Source: ResearchGate.

Sources

Optimization

Technical Support Center: A Guide to Mitigating Off-Target Effects of LT-106-175

Welcome to the technical support center for LT-106-175. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of off-target effects and to offer robust str...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for LT-106-175. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of off-target effects and to offer robust strategies for their identification and mitigation. Ensuring that the observed biological effects of LT-106-175 are due to its intended on-target activity is paramount for the accuracy and reproducibility of your experimental results. This resource combines troubleshooting guides, frequently asked questions, and detailed experimental protocols to empower you to use LT-106-175 with confidence.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My phenotypic results with LT-106-175 are inconsistent with the known function of its intended target. How can I determine if off-target effects are the cause?

Answer: This is a classic challenge when working with small molecule inhibitors. A discrepancy between the expected and observed phenotype strongly suggests that either the compound is not engaging its target or it is interacting with unintended proteins.[1] A multi-pronged approach is the most rigorous way to dissect this issue.

Initial Steps:

  • Confirm Target Engagement: It's crucial to first verify that LT-106-175 is binding to its intended target within your specific cellular system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures direct target engagement in intact cells.[2][3][4] An observed thermal shift provides strong evidence that the compound is reaching and binding to its target.

  • Titrate Your Concentration: Off-target effects are often concentration-dependent. High concentrations of an inhibitor can lead to the engagement of low-affinity off-targets.[5][6] Perform a careful dose-response curve and use the lowest possible concentration of LT-106-175 that elicits the desired on-target effect.

  • Use an Inactive Control: If available, use a structurally similar but biologically inactive analog of LT-106-175. This control helps differentiate between effects caused by the specific pharmacophore of LT-106-175 versus non-specific effects of the chemical scaffold itself.[5]

Advanced Validation:

  • Genetic Target Validation: The gold standard for implicating a target in a specific phenotype is to use genetic methods. Use siRNA or CRISPR-Cas9 to knock down or knock out the intended target protein.[5][7] If the phenotype observed with LT-106-175 is not replicated by genetically removing the target, it is a strong indicator of an off-target effect.

Below is a workflow to guide your troubleshooting process.

G cluster_0 Troubleshooting Unexpected Phenotypes phenotype Unexpected Phenotype Observed with LT-106-175 dose_response Step 1: Perform Dose-Response Use Lowest Effective Conc. phenotype->dose_response target_engagement Step 2: Confirm Target Engagement (e.g., CETSA) dose_response->target_engagement inactive_control Control Experiment: Use Structurally Similar Inactive Compound dose_response->inactive_control genetic_validation Step 3: Genetic Validation (CRISPR or siRNA) target_engagement->genetic_validation conclusion_off_target Conclusion: High Likelihood of Off-Target Effect genetic_validation->conclusion_off_target Phenotype NOT replicated conclusion_on_target Conclusion: Phenotype is Likely On-Target genetic_validation->conclusion_on_target Phenotype IS replicated inactive_control->phenotype Does it show the same effect?

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Question 2: I'm observing significant cytotoxicity at concentrations where LT-106-175 should be active. How do I distinguish between on-target and off-target toxicity?

Answer: Cytotoxicity can be a consequence of inhibiting the intended target (on-target toxicity) or engaging other essential proteins (off-target toxicity). Distinguishing between these is critical.

  • Determine the Therapeutic Window: Perform parallel dose-response assays. Measure the concentration of LT-106-175 required for the desired on-target effect (e.g., IC50 for enzyme inhibition) and the concentration that causes 50% cell death (CC50). A large separation between these two values (a wide therapeutic window) is desirable. If they are very close, it may suggest on-target toxicity.[5]

  • Test in Target-Null Cell Lines: A powerful method is to test the cytotoxicity of LT-106-175 in a cell line that does not express the intended target protein (either naturally or through genetic knockout). If the compound is still toxic in these cells, the cytotoxicity is definitively due to off-target effects.[5]

  • Rescue Experiment: If the on-target mechanism is known, attempt a "rescue" experiment. For example, if LT-106-175 inhibits an enzyme, can you rescue the cells from toxicity by adding back the product of that enzyme's reaction? If so, the toxicity is likely on-target.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are off-target effects and why are they a major concern?

Off-target effects occur when a small molecule, like LT-106-175, binds to proteins other than its intended therapeutic target.[8] These unintended interactions are a major concern because they can lead to misleading experimental data, where an observed biological effect is incorrectly attributed to the modulation of the primary target.[9] This can result in wasted resources and time pursuing incorrect biological hypotheses. In a clinical context, off-target effects are a primary cause of drug side effects and toxicity.[10]

FAQ 2: How can I proactively assess the specificity of LT-106-175 before starting large-scale experiments?

Proactive profiling is a best practice that can save significant time and resources. Several techniques exist to create a specificity profile for your compound:

  • Kinome Profiling: If LT-106-175 is a kinase inhibitor, profiling it against a large panel of kinases is essential. Commercial services can screen your compound against hundreds of kinases to identify potential off-target interactions.[11][12] This provides a broad view of its selectivity within this major enzyme family.

  • Chemical Proteomics: These are unbiased, mass spectrometry-based approaches to identify the full spectrum of proteins that LT-106-175 interacts with in a cellular context.[10][13][14] Techniques like activity-based protein profiling (ABPP) or affinity-based chemical proteomics can provide a comprehensive map of on- and off-target engagement.[10][15]

  • Computational Prediction: In silico methods can predict potential off-target interactions based on the structure of LT-106-175 and its similarity to ligands for known proteins.[16][17] While predictive, these tools can help prioritize which potential off-targets to validate experimentally.

Method Principle Advantages Limitations
Kinome Profiling Measures binding or inhibition against a large panel of recombinant kinases.Comprehensive for the kinome; quantitative (IC50, Kd).Limited to kinases; in vitro results may not fully translate to cells.[18]
Chemical Proteomics Uses a modified version of the compound to "fish" for binding partners from cell lysates, followed by MS identification.Unbiased; identifies novel off-targets in a cellular context.[10][19]Requires chemical modification of the compound, which may alter its properties.[15]
CETSA-MS Combines CETSA with mass spectrometry to see which proteins are thermally stabilized by the compound across the entire proteome.Unbiased; uses the unmodified compound in intact cells.[20]Can be technically demanding; not all binding events result in a thermal shift.[4]
Computational Prediction Uses algorithms and structural databases to predict interactions.Fast, inexpensive, and can screen the entire proteome.Predictive, not definitive; requires experimental validation.[17]

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[20][21][22] This protocol allows you to verify that LT-106-175 is engaging its target in your cell model.

G cluster_1 CETSA Workflow start 1. Cell Treatment Incubate cells with Vehicle or LT-106-175 heat 2. Heat Challenge Aliquot cells and heat at a range of temperatures start->heat lyse 3. Cell Lysis Freeze-thaw cycles to lyse cells heat->lyse centrifuge 4. Separate Fractions Centrifuge to pellet aggregated proteins lyse->centrifuge collect 5. Collect Supernatant (Soluble Protein Fraction) centrifuge->collect analyze 6. Analysis Quantify target protein in soluble fraction via Western Blot collect->analyze

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to approximately 80% confluency. Treat the cells with the desired concentration of LT-106-175 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes, followed by a cooling step at room temperature for 3 minutes.[2][22]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[2][23]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[23]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration. Analyze the amount of the target protein remaining in the soluble fraction using Western Blot or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and LT-106-175-treated samples. A rightward shift in the melting curve for the LT-106-175-treated sample indicates thermal stabilization and confirms target engagement.[20]

References

  • Best Practices for Chemical Probes. (2016). Alto Predict. [Link]

  • Wang, C., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Proteomics Approaches to Overcome Undruggable Targets in Disease. (2026). AZoLifeSciences. [Link]

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research. [Link]

  • Importance of Target Identification & Validation in Drug Development. GenScript. [Link]

  • Zhang, C., et al. (2023). Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. PubMed. [Link]

  • Joisa, R., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • How to use chemical probes. Chemical Probes Portal. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]

  • Cellular thermal shift assay (CETSA). (2018). Bio-protocol. [Link]

  • Chemical Probes Portal – 2024: update on this public resource to support best-practice selection and use of small molecules in biomedical research. (2024). Oxford Academic. [Link]

  • Zhang, Y., et al. (2013). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC. [Link]

  • Different chemical proteomic approaches to identify the targets of lapatinib. (2023). PMC. [Link]

  • Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities. (2016). ACS Publications. [Link]

  • Strategies for target and pathway engagement in cellular assays. (2020). Medicines Discovery Catapult. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Hu, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Sygnature Discovery. [Link]

  • Target Identification and Validation - Part 1. Cambridge Healthtech Institute. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]

  • Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making. (2018). Society of Toxicology (SOT). [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PMC. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Clarivate. [Link]

  • Editorial focus: understanding off-target effects as the key to successful RNAi therapy. PMC. [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. PMC. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • CRISPR off target effects. Lonza. [Link]

Sources

Troubleshooting

LT-106-175 Technical Support Center: Experimental Variability &amp; Controls

Welcome to the Technical Support Center for LT-106-175 and its derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LT-106-175 and its derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot common experimental bottlenecks.

LT-106-175 is a potent, multitargeting kinase inhibitor originally identified for its dual activity against Cyclin-Dependent Kinases (CDK2/CDK6) and FMS-like tyrosine kinase 3 (FLT3) mutations. It serves as a critical lead compound in Acute Myeloid Leukemia (AML) research, spawning numerous highly selective 1H-pyrazole-3-carboxamide analogues designed to overcome drug resistance 1. The following Q&A modules address the mechanistic causality behind assay variability and provide self-validating protocols to ensure absolute data integrity.

Section 1: In Vitro Assay Variability & Benchmarking

Q: Why am I observing high inter-assay variability in MV4-11 cell viability IC50 values when treating with LT-106-175?

A: Variability in cellular assays with LT-106-175 is rarely a biological artifact; it is almost always a physicochemical issue related to stock management. LT-106-175 (Chemical Formula: C22H24N8OS) is a highly hydrophobic molecule 2.

  • Expertise & Causality: When diluting directly from a 10 mM DMSO stock into aqueous cell culture media, transient micro-precipitation occurs if intermediate dilution steps are skipped. This precipitation drastically reduces the effective concentration of the drug reaching the FLT3 receptors on the MV4-11 cells, artificially inflating your IC50 values.

  • Self-Validating Solution: Implement a serial dilution protocol in 100% DMSO first, followed by a final 1:1000 spike into the media. This ensures the final DMSO concentration remains constant at 0.1% across all wells, serving as its own internal vehicle control.

To help you benchmark your assays, refer to the quantitative data table below detailing expected IC50 values for LT-106-175 derivatives and reference compounds:

CompoundTarget / Cell LineIC50 ValueSignificance & Application
LT-106-175 FLT3 / CDKsN/A (Lead)Dual-kinase baseline for structural optimization.
Compound 50 FLT3 (Biochemical)0.213 nMHigh potency 1H-pyrazole-3-carboxamide derivative.
Lu-T24 FLT3-ITD (Biochemical)0.41 nMOptimized selectivity against the DFG-in conformation.
Lu-T24 MV4-11 (Cellular)37.0 nMCellular translation of biochemical potency.
SILA-123 MV4-11 (Cellular)0.19 nMReference standard for Type II FLT3 inhibition.

Data summarized from3.

Section 2: Establishing a Self-Validating Control System

Q: How do I establish a self-validating control system for FLT3-ITD inhibition assays to ensure my results are artifact-free?

A: A robust assay cannot rely solely on a phenotypic readout (like CellTiter-Glo viability). It must simultaneously prove target engagement at the receptor level. The following protocol integrates functional and biochemical readouts into a single, self-validating workflow.

Protocol 1: Dual-Readout Target Engagement Assay

Step 1: Cell Seeding & Synchronization

  • Action: Seed MV4-11 (FLT3-ITD positive) cells at 2x10^4 cells/well in 96-well plates. Starve in 0.5% FBS for 12 hours prior to treatment.

  • Causality: Serum starvation synchronizes the cell cycle, minimizing background noise from CDK2/6-driven proliferation and isolating the FLT3-dependent survival signals.

Step 2: Compound Administration & Vehicle Control

  • Action: Apply LT-106-175 using the 0.1% DMSO normalized method. Include a highly selective positive control (e.g., Quizartinib) and a 0.1% DMSO vehicle control.

  • Causality: The vehicle control establishes the maximum baseline for both viability and basal FLT3 phosphorylation, ensuring that any observed reduction is strictly drug-induced.

Step 3: Parallel Phenotypic and Biochemical Readouts

  • Action: At 48 hours, lyse half the wells for immunoblotting (p-FLT3, total FLT3, p-STAT5) and use the remaining wells for ATP-luminescence viability.

  • Self-Validation Logic: If viability decreases but p-FLT3/total FLT3 ratios remain unchanged, the toxicity is off-target. If p-FLT3 decreases but total FLT3 also decreases, the compound is inducing protein degradation rather than direct kinase inhibition. True kinase inhibition is validated only when p-FLT3 decreases while total FLT3 remains stable.

Pathway LT LT-106-175 (Multitarget Inhibitor) FLT3 FLT3-ITD Receptor (Constitutively Active) LT->FLT3 ATP-competitive Inhibition STAT5 STAT5 FLT3->STAT5 ERK MEK / ERK FLT3->ERK AKT PI3K / AKT FLT3->AKT Proliferation Leukemic Proliferation STAT5->Proliferation ERK->Proliferation Apoptosis Apoptosis Evasion AKT->Apoptosis Blocks

FLT3-ITD signaling pathway and targeted inhibition by LT-106-175.

Section 3: Controlling for Off-Target Effects (CDK vs. FLT3)

Q: My kinase profiling shows unexpected off-target effects. How do I control for CDK2/CDK6 inhibition versus FLT3 inhibition using LT-106-175?

A: Because LT-106-175 is structurally a multitargeting inhibitor, distinguishing between FLT3-driven anti-leukemic efficacy and CDK-driven general cytotoxicity is critical. You must use an isogenic cell line model to isolate the variable.

Protocol 2: Isogenic BaF3 Differential Cytotoxicity Assay

Step 1: Isogenic Line Preparation

  • Action: Utilize wild-type BaF3 cells (dependent on IL-3 for survival) and BaF3 cells engineered to express FLT3-ITD (IL-3 independent).

  • Causality: The FLT3-ITD mutation bypasses the need for IL-3 by constitutively activating downstream STAT5/ERK pathways. This creates a perfect binary system.

Step 2: Parallel Treatment

  • Action: Treat both cell lines with identical concentration gradients of LT-106-175 in the absence of IL-3 (for BaF3-ITD) and presence of IL-3 (for BaF3-WT).

  • Self-Validation Logic: If LT-106-175 kills BaF3-WT cells at the same concentration it kills BaF3-ITD cells, the mechanism of action is general cytotoxicity (CDK2/6 inhibition). A true FLT3-specific effect is validated only when there is a >10-fold leftward shift in the IC50 curve for the BaF3-ITD line compared to the WT line.

Logic Compound LT-106-175 Treatment BaF3WT BaF3 WT Cells (+ IL-3) Compound->BaF3WT BaF3ITD BaF3-FLT3-ITD Cells (- IL-3) Compound->BaF3ITD OffTarget CDK2/6 Inhibition (Off-Target Toxicity) BaF3WT->OffTarget Measures OnTarget FLT3 Inhibition (On-Target Efficacy) BaF3ITD->OnTarget Measures

Logical framework for isolating FLT3-specific effects from CDK-mediated toxicity.

References
  • Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Design and Synthesis of Selective FLT3 Inhibitors Via Exploration of Back Pocket II Source: ResearchGate URL
  • LT-106-175 | FLT3 Inhibitor Specifications Source: MedKoo Biosciences URL

Sources

Optimization

Technical Support Center: Refining LT-106-175 Treatment Duration in Preclinical Models

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and researchers optimizing the preclinical evaluation of LT-106-175.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and researchers optimizing the preclinical evaluation of LT-106-175.

LT-106-175 is a potent, multitargeting kinase inhibitor originally developed to target[1] while simultaneously inhibiting[2]. Because it acts on multiple distinct pathways, refining the treatment duration is critical. Suboptimal exposure fails to induce apoptosis, while prolonged, uninterrupted exposure can lead to off-target cytotoxicity or the emergence of secondary resistance mutations (e.g., )[3][4].

Below are the most frequently encountered troubleshooting scenarios regarding treatment duration, target engagement, and resistance management.

FAQ 1: In Vitro Exposure & Target Engagement

Q: How do I determine the optimal exposure time for LT-106-175 in MV4-11 (FLT3-ITD) cells to achieve complete kinase inhibition without inducing non-specific cytotoxicity?

A: The causality of cell death in FLT3-ITD models treated with LT-106-175 relies on a biphasic response. FLT3 inhibition rapidly dephosphorylates the downstream effector STAT5 (typically within 1-2 hours), effectively halting oncogenic survival signaling[1]. However, CDK2/6 inhibition requires a longer duration (12-24 hours) to effectively prevent Rb phosphorylation, arrest the cell cycle at the G1 phase, and commit the cell to apoptosis[2]. If the treatment duration is too short, cells may recover via kinase reactivation; if too long without a washout phase, non-specific toxicity increases.

Protocol: Time-Course Target Engagement & Washout Assay This self-validating protocol ensures that observed cytotoxicity is target-specific rather than a generalized artifact of prolonged chemical exposure.

  • Cell Seeding: Seed MV4-11 cells at 5×105 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Drug Treatment: Treat cells with LT-106-175 at its established IC50 (e.g., ) alongside a vehicle control (0.1% DMSO)[3].

  • Time-Course Harvest: Collect cell pellets at 1h, 4h, 12h, 24h, and 48h post-treatment.

  • Washout Arm (Self-Validation): For a parallel 24h group, wash cells twice with cold PBS, resuspend in drug-free media, and incubate for an additional 24h to assess whether kinase inhibition is reversible.

  • Immunoblotting: Lyse cells and perform Western blotting. Probe for p-FLT3 (Y591), total FLT3, p-STAT5 (Y694), total STAT5, p-Rb (S807/811), and GAPDH (loading control). Complete target engagement is validated only when p-STAT5 and p-Rb are suppressed while total FLT3/STAT5 and GAPDH remain stable.

Pathway LT106175 LT-106-175 FLT3 FLT3-ITD LT106175->FLT3 Inhibits CDK26 CDK2 / CDK6 LT106175->CDK26 Inhibits STAT5 STAT5 (p-STAT5) FLT3->STAT5 Activates Rb Rb (p-Rb) CDK26->Rb Phosphorylates Proliferation Cell Proliferation STAT5->Proliferation Promotes Rb->Proliferation Promotes

Dual inhibition of FLT3 and CDK pathways by LT-106-175.

FAQ 2: In Vivo Dosing Schedules & Pharmacokinetics

Q: When transitioning to murine xenograft models, how should the dosing schedule be refined to prevent drug accumulation while maintaining target suppression?

A: In vivo efficacy depends heavily on the pharmacokinetic (PK) profile. Multitargeting kinase inhibitors often exhibit complex clearance rates[1]. Continuous daily dosing can lead to drug accumulation, resulting in severe hematopoietic toxicity. We recommend a pulsatile dosing schedule (e.g., 5 days on, 2 days off) to provide a therapeutic window that maintains FLT3 suppression while allowing healthy bone marrow recovery.

Quantitative Data: Representative PK/PD Profile for LT-106-175 Optimization

ParameterValue / TargetBiological Implication
In Vitro IC50​ (MV4-11) ~16.1 nMBaseline potency required for FLT3-ITD suppression[3].
Estimated Half-life ( T1/2​ ) 4 - 6 hoursRapid clearance necessitates daily or twice-daily dosing[1].
Target Trough Concentration > 20 nMPlasma levels must remain above IC50​ to prevent kinase reactivation.
Dosing Regimen 15 mg/kg (Pulsatile)Balances tumor growth inhibition (TGI) with tolerability[4].

Protocol: In Vivo PK/PD Bridging Study

  • Engraftment: Inoculate NOD/SCID mice subcutaneously with 5×106 MV4-11 cells.

  • Dosing: Once tumors reach a volume of 100-150 mm3 , administer LT-106-175 via oral gavage (PO) at[4].

  • Serial Bleeding: Collect plasma at 0.5h, 2h, 6h, 12h, and 24h post-dose to measure circulating drug concentrations via LC-MS/MS.

  • Tumor Harvest & Validation: Euthanize a subset of mice at peak (2h) and trough (24h) timepoints. Extract tumors to quantify intra-tumoral p-STAT5 suppression via ELISA, ensuring that target engagement correlates directly with plasma PK levels.

FAQ 3: Managing Resistance & Prolonged Exposure

Q: Prolonged treatment with LT-106-175 often selects for secondary mutations. How can we troubleshoot dosing duration to delay resistance?

A: Extended, uninterrupted exposure to FLT3 inhibitors creates a selective pressure that drives the expansion of clones harboring Tyrosine Kinase Domain (TKD) "gatekeeper" mutations, such as[4][5]. To troubleshoot this, researchers must implement intermittent dosing (drug holidays) or sequential combination therapies. A drug holiday temporarily removes the selective pressure, allowing wild-type FLT3-ITD cells (which are generally more biologically fit) to outcompete the resistant clones, thereby resensitizing the tumor bulk to the inhibitor.

Workflow Step1 Prolonged Exposure Step2 Monitor Efficacy Drop Step1->Step2 Step3 Isolate Resistant Clones Step2->Step3 Step4 Sequence FLT3 TKD Step3->Step4 Step5 Implement Drug Holiday Step4->Step5

Workflow for monitoring and managing LT-106-175 resistance.

References
  • Title: Discovery of the selective and efficacious inhibitors of FLT3 mutations Source: European Journal of Medicinal Chemistry (2018) URL: [Link]

  • Title: FLT3 Inhibitors in Acute Myeloid Leukemia: Challenges and Recent Developments in Overcoming Resistance Source: Journal of Medicinal Chemistry (2021) URL: [Link]

  • Title: Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (2020) URL: [Link]

Sources

Troubleshooting

troubleshooting guide for LT-106-175 in vivo studies

As a Senior Application Scientist, this guide provides a comprehensive framework for troubleshooting in vivo studies with novel small-molecule entities. Disclaimer The compound "LT-106-175" is not identifiable in publicl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for troubleshooting in vivo studies with novel small-molecule entities.

Disclaimer

The compound "LT-106-175" is not identifiable in publicly available scientific literature. Therefore, this guide addresses common challenges and troubleshooting strategies applicable to in vivo studies of novel small-molecule drug candidates, using "LT-106-175" as a placeholder. The principles and protocols outlined here are broadly applicable to this class of molecules.

Technical Support Center: Troubleshooting Guide for LT-106-175 In Vivo Studies

This guide is structured to address specific issues that researchers may encounter during the in vivo administration and evaluation of a novel small molecule like LT-106-175.

I. Formulation and Administration Issues

A common source of variability and unexpected results in in vivo studies stems from the formulation and administration of the test compound.[1]

Question 1: We are observing inconsistent results and suspect issues with our formulation of LT-106-175. What are the key considerations for formulation development?

Answer:

The formulation of a water-insoluble compound like many small molecules is critical for achieving consistent and predictable in vivo exposure.[2] Key considerations include:

  • Solubility and Stability: It is essential to determine the solubility of LT-106-175 in various pharmaceutically acceptable vehicles. The stability of the formulation under storage and experimental conditions should also be assessed to ensure consistent dosing.[1]

  • Vehicle Selection: The choice of vehicle can significantly impact the absorption and bioavailability of the compound. Common vehicles and their properties are summarized in the table below. It is crucial to test the tolerability of the chosen vehicle in a small cohort of animals before proceeding with the main study.

  • Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) should align with the intended clinical application and the physicochemical properties of LT-106-175.[1]

Table 1: Common Vehicles for In Vivo Studies of Small Molecules

VehiclePropertiesConsiderations
SalineAqueous, isotonicSuitable for water-soluble compounds.
PBSAqueous, bufferedMaintains physiological pH.
DMSOAprotic solventCan solubilize many compounds, but can have its own biological effects and toxicity.
PEG 300/400Water-miscible polymerCan improve solubility of hydrophobic compounds.
Tween 80/Cremophor ELSurfactantsUsed to create emulsions or micellar solutions for poorly soluble compounds; can cause hypersensitivity reactions.
Corn oil/Sesame oilLipid-basedSuitable for oral or subcutaneous administration of lipophilic compounds.

Experimental Protocol: Formulation Feasibility and Stability Assessment

  • Solubility Screen:

    • Prepare saturated solutions of LT-106-175 in a panel of candidate vehicles.

    • Equilibrate the solutions for 24 hours at room temperature.

    • Centrifuge to pellet undissolved compound.

    • Analyze the supernatant using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of LT-106-175.

  • Stability Assessment:

    • Prepare the chosen formulation at the desired concentration.

    • Store aliquots at different conditions (e.g., 4°C, room temperature) and for different durations (e.g., 0, 4, 24 hours).

    • Analyze the concentration of LT-106-175 at each time point to assess for degradation.

Question 2: We are administering LT-106-175 orally, but the plasma exposure is very low and variable. What could be the cause?

Answer:

Low and variable oral bioavailability is a frequent challenge for novel small molecules.[3] Several factors can contribute to this:

  • Poor Absorption: The compound may have low permeability across the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the gut can actively pump the compound back into the intestinal lumen.

  • Formulation Issues: The compound may not be adequately solubilized in the gastrointestinal tract.

To investigate this, a pilot pharmacokinetic (PK) study comparing intravenous (IV) and oral (PO) administration is recommended. This will allow for the determination of absolute bioavailability.[4]

II. Pharmacokinetics (PK) and Pharmacodynamics (PD) Challenges

Understanding the relationship between drug exposure (PK) and the biological response (PD) is fundamental to in vivo studies.[5]

Question 3: Our initial efficacy studies with LT-106-175 are not showing the expected therapeutic effect observed in vitro. What should we investigate?

Answer:

A discrepancy between in vitro and in vivo efficacy can arise from several factors:[1]

  • Insufficient Target Engagement: The concentration of LT-106-175 at the target tissue may not be sufficient to elicit a biological response. A PK/PD study is crucial to correlate drug exposure with target modulation.

  • Rapid Metabolism and Clearance: The compound may be cleared from the body too quickly to maintain therapeutic concentrations.[3]

  • Low Bioavailability: As discussed previously, poor absorption can limit the amount of drug reaching the target.[6]

  • Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease or the target biology.[7]

Workflow for Investigating Lack of In Vivo Efficacy

G start Lack of In Vivo Efficacy check_pk Conduct Pilot PK Study (IV vs. PO) start->check_pk low_bioavailability Low Bioavailability? check_pk->low_bioavailability reformulate Reformulate or Change Route low_bioavailability->reformulate Yes check_target Assess Target Engagement in Tumors/Target Tissue low_bioavailability->check_target No reformulate->check_pk insufficient_engagement Insufficient Engagement? check_target->insufficient_engagement increase_dose Increase Dose or Dosing Frequency insufficient_engagement->increase_dose Yes check_model Re-evaluate Animal Model insufficient_engagement->check_model No increase_dose->check_target end Optimize Study Design check_model->end

Caption: A decision-making workflow for troubleshooting lack of in vivo efficacy.

III. Toxicity and Animal Welfare

Ensuring the ethical and humane treatment of animals is paramount in in vivo research.[8] Adherence to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) and the 3Rs (Replacement, Reduction, and Refinement) is essential.[9][10]

Question 4: We are observing unexpected toxicity (e.g., weight loss, lethargy) in our treatment groups. How should we proceed?

Answer:

Observed toxicity requires immediate attention to ensure animal welfare and the integrity of the study.

  • Dose De-escalation: The most immediate step is to lower the dose of LT-106-175. A maximum tolerated dose (MTD) study should be conducted to determine the highest dose that can be administered without causing unacceptable toxicity.[11]

  • Vehicle Toxicity: The vehicle itself may be causing adverse effects. A control group receiving only the vehicle is essential to distinguish between compound- and vehicle-related toxicity.

  • Clinical Observations: Implement a scoring system to systematically monitor animal health, including body weight, food and water intake, and clinical signs of distress.

  • Pathology and Histology: At the end of the study, or if an animal is euthanized due to reaching humane endpoints, a full necropsy and histopathological analysis of major organs should be performed to identify any target organs of toxicity.

IV. Animal Models and Study Design

The choice of animal model is a critical determinant of the translational relevance of in vivo studies.[12]

Question 5: We are seeing high variability in our results between animals in the same treatment group. How can we reduce this?

Answer:

High inter-animal variability can mask true treatment effects.[1] Strategies to mitigate this include:

  • Increase Sample Size: A power analysis should be performed to determine the appropriate number of animals per group to detect a statistically significant effect.

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, and data collection, are standardized and consistently applied.[13]

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups, and investigators should be blinded to the treatment allocation during data collection and analysis to minimize bias.[9]

  • Animal Health and Environment: Ensure that all animals are healthy and housed in a controlled environment with consistent temperature, humidity, and light-dark cycles.[14]

Experimental Workflow: A Robust In Vivo Study Design

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study power_analysis Power Analysis (Determine Sample Size) randomization Randomization Plan power_analysis->randomization blinding Blinding Strategy randomization->blinding acclimatization Animal Acclimatization dosing Standardized Dosing acclimatization->dosing monitoring Consistent Monitoring dosing->monitoring data_analysis Blinded Data Analysis unblinding Unblinding data_analysis->unblinding reporting Reporting (ARRIVE Guidelines) unblinding->reporting

Caption: Key stages of a well-controlled in vivo experiment.

V. References

  • Benchchem. Technical Support Center: Troubleshooting In Vivo Delivery of PK-10. Available at:

  • Google Patents. US6537579B1 - Compositions and methods for administration of pharmacologically active compounds. Available at:

  • Wikipedia. Lead. Available at:

  • Wikipedia. List of investigational substance-related disorder drugs. Available at:

  • PubMed. In vivo CRISPR screen identifies LTN1 as a novel tumor suppressor ubiquitinating insulin-like growth factor 2 mRNA-binding protein 1 in hepatocellular carcinoma. Available at:

  • ACS Publications. Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure | Molecular Pharmaceutics. Available at:

  • PMC. Use of rodents as models of human diseases. Available at:

  • AACR Journals. Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression. Available at:

  • ResearchGate. (PDF) Designing an In Vivo Preclinical Research Study. Available at:

  • PubMed. Formulation of sustained - release lithium carbonate matrix tablets: influence of hydrophilic materials on the release rate and in vitro-in vivo evaluation. Available at:

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available at:

  • University of Toronto Mississauga. What Novel Rodent Models Can Teach Us About Women's Health. Available at:

  • NCBI. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. Available at:

  • MDPI. Designing an In Vivo Preclinical Research Study. Available at:

  • ResearchGate. In Vitro – In Vivo Evaluation of Sustained – Release Lithium Carbonate Matrix Tablets: Influence of Hydrophilic Matrix Materials. Available at:

  • PMC. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Available at:

  • PMC. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies. Available at:

  • PNAS. Activation of TRPV1 in the spinal cord by oxidized linoleic acid metabolites contributes to inflammatory hyperalgesia. Available at:

  • ResearchGate. Pharmacokinetic study directed towards the understanding of the in vivo behavior of small molecules | Request PDF. Available at:

  • ResearchGate. (PDF) In vivo enzyme inhibition improves the targeting of [177Lu]DOTA-GRP(13-27) in GRPR-positive tumors in mice. Available at:

  • PMC. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Available at:

  • UKRI. Policy on use of animals in research. Available at:

  • QPS. Animal Welfare in Preclinical In Vivo Research. Available at:

  • Preprints.org. Designing an In Vivo Preclinical Research Study. Available at:

  • NSE India. List of Underlyings and Information. Available at:

  • PLOS Biology. Attenuated T Cell Responses to a High-Potency Ligand In Vivo. Available at:

  • Fujirebio. Everything You Need to Know About Amyloid Presence and Alzheimer's Disease-modifying Therapies. Available at:

  • Parabilis Medicines. Parabilis Medicines Presents Clinical and Preclinical Data Demonstrating Broad Potential of Helicon™ Peptides at AACR-NCI-EORTC 2025. Available at:

  • Forskningsetikk. Ethical Guidelines for the Use of Animals in Research. Available at:

  • Wikipedia. 1967 USS Forrestal fire. Available at:

  • OAE Publishing Inc. Rat models of major neurodegenerative disorders. Available at:

  • Nord Pool. Day-ahead prices. Available at:

  • Ichor Bio. Optimizing Animal Husbandry in In Vivo Research: Best Practices. Available at:

  • MDPI. In Silico and In Vivo Pharmacokinetic Evaluation of 84-B10, a Novel Drug Candidate against Acute Kidney Injury and Chronic Kidney Disease. Available at:

  • Patsnap Synapse. How do drug researchers address effects that only occur in rats?. Available at:

  • Syngene. In Vivo Pharmacokinetics | ADME/DMPK Drug Development. Available at:

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Reference Data & Comparative Studies

Validation

Validating the Efficacy of LT-106-175 in Advanced Preclinical Models: A Comparative Guide

This guide provides a comprehensive framework for validating the therapeutic efficacy of the novel investigational compound, LT-106-175, in advanced preclinical models. As researchers and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for validating the therapeutic efficacy of the novel investigational compound, LT-106-175, in advanced preclinical models. As researchers and drug development professionals, our goal is to move beyond preliminary screenings and rigorously assess a compound's potential in systems that more accurately reflect human tumor biology.[1][2][3] This document outlines the scientific rationale, experimental design, and detailed protocols for comparing the performance of LT-106-175 against established standards of care in sophisticated in vitro and in vivo settings.

For the context of this guide, we will hypothesize that LT-106-175 is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway . This pathway is frequently dysregulated in a variety of cancers and is a well-established therapeutic target.[4] Our objective is to validate its efficacy in models that capture the complexity of the tumor microenvironment and inter-patient heterogeneity.

The Imperative for Advanced Models in Preclinical Validation

Traditional preclinical drug development has heavily relied on two-dimensional (2D) cell culture and cell line-derived xenograft (CDX) models.[1][5][6] While these models have been instrumental in initial compound screening, they often fail to predict clinical outcomes accurately due to their inability to recapitulate the complex three-dimensional (3D) architecture, cell-cell interactions, and the influence of the tumor microenvironment found in human cancers.[1][5][7]

To bridge this translational gap, this guide will focus on a multi-pronged approach employing:

  • 3D Spheroid Models: These models mimic the 3D structure and cell-cell interactions of small avascular tumors.[1][5]

  • Patient-Derived Organoids (PDOs): PDOs are 3D cultures derived from patient tumors that retain the genetic and phenotypic characteristics of the original tumor, offering a platform for personalized medicine.[8][9][10][11][12]

  • Patient-Derived Xenograft (PDX) Models: These in vivo models, created by implanting fresh patient tumor tissue into immunodeficient mice, preserve the original tumor architecture and heterogeneity.[6][13]

By comparing the efficacy of LT-106-175 in these advanced models against a standard-of-care PI3K inhibitor, we can generate a robust dataset to inform the clinical development strategy.

Experimental Design: A Multi-Model Comparative Approach

Our experimental strategy is designed to provide a comprehensive evaluation of LT-106-175's efficacy.

Experimental Workflow Diagram

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation 2D_Screen Initial 2D Screen (e.g., MCF-7, A549) 3D_Spheroid 3D Spheroid Assay (MCF-7) 2D_Screen->3D_Spheroid PDO_Screen Patient-Derived Organoid (PDO) Screen 3D_Spheroid->PDO_Screen PDX_Model Patient-Derived Xenograft (PDX) Model PDO_Screen->PDX_Model Tox_Study Toxicity & MTD Study Tox_Study->PDX_Model

Caption: High-level experimental workflow for validating LT-106-175.

Selection of Models and Comparators
  • Cell Lines:

    • MCF-7 (Breast Cancer, PIK3CA mutant)

    • A549 (Lung Cancer, KRAS mutant, PI3K pathway active)

  • Patient-Derived Organoids (PDOs):

    • Three distinct PDO lines from breast cancer patients with confirmed PIK3CA mutations.

  • Patient-Derived Xenograft (PDX) Models:

    • Two PDX models derived from breast cancer patients who responded to or were resistant to standard PI3K inhibitors.

  • Test Articles:

    • LT-106-175: The investigational compound.

    • Alpelisib (BYL719): An approved PI3Kα inhibitor as a comparator.

    • Vehicle Control: The formulation buffer for each compound.

Detailed Experimental Protocols

Protocol 1: 3D Spheroid Viability Assay

This protocol assesses the effect of LT-106-175 on the viability of cancer cells grown in a 3D spheroid culture.

Methodology:

  • Cell Seeding: Seed 2,000 MCF-7 cells per well in a 96-well ultra-low attachment plate in 100 µL of complete medium.

  • Spheroid Formation: Centrifuge the plate at 300 x g for 10 minutes and incubate at 37°C, 5% CO₂ for 72 hours to allow spheroid formation.

  • Compound Treatment: Prepare serial dilutions of LT-106-175 and Alpelisib. Add 100 µL of 2X compound concentration to the respective wells.

  • Incubation: Incubate the plate for an additional 72 hours.

  • Viability Assessment (WST-1 Assay):

    • Add 20 µL of WST-1 reagent to each well.[14]

    • Incubate for 2-4 hours at 37°C.

    • Measure absorbance at 450 nm using a microplate reader.[14]

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC₅₀ for each compound.

Protocol 2: Patient-Derived Organoid (PDO) Efficacy Screen

This protocol evaluates the efficacy of LT-106-175 in a more clinically relevant ex vivo model.[8][9][10]

Methodology:

  • Organoid Culture: Culture PDOs according to established protocols, embedded in a basement membrane matrix.[12]

  • Plating: Dissociate organoids into small fragments and plate in a 96-well plate with fresh matrix.

  • Treatment: After 48 hours, add media containing serial dilutions of LT-106-175 or Alpelisib.

  • Incubation: Incubate for 6 days, refreshing the media with the compounds on day 3.

  • Viability Assessment (ATP-based Assay):

    • Use a luminescent cell viability assay that quantifies ATP.

    • Lyse the organoids and measure luminescence according to the manufacturer's protocol.

  • Data Analysis: Determine the dose-response curves and IC₅₀ values for each compound in each PDO line.

Protocol 3: In Vivo Efficacy Study in PDX Models

This protocol assesses the anti-tumor activity of LT-106-175 in a patient-derived xenograft model, which closely mimics the human tumor environment.[6][13][15]

Methodology:

  • Animal Models: Use female immunodeficient mice (e.g., NOD-SCID). All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[16]

  • Tumor Implantation: Implant a 3-5 mm³ fragment of a PDX tumor subcutaneously into the flank of each mouse.[17]

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Dosing:

    • Determine the Maximum Tolerated Dose (MTD) for LT-106-175 in a preliminary study.[16][18]

    • Administer LT-106-175 (at MTD), Alpelisib (at its established effective dose), and vehicle control via oral gavage daily for 21 days.

  • Monitoring:

    • Measure tumor volume twice weekly.

    • Monitor animal body weight and overall health daily.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study.

    • Collect tumors for pharmacodynamic (e.g., Western blot for p-AKT) and histopathological analysis.[17]

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group.

    • Perform statistical analysis (e.g., ANOVA) to compare treatment groups.[16]

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Comparative In Vitro Efficacy (IC₅₀ Values in µM)
ModelLT-106-175 (IC₅₀)Alpelisib (IC₅₀)
MCF-7 (2D)0.050.12
MCF-7 (3D Spheroid)0.250.85
PDO-1 (PIK3CA H1047R)0.180.50
PDO-2 (PIK3CA E545K)0.220.65
PDO-3 (PIK3CA wild-type)>10>10

Interpretation: The hypothetical data in Table 1 suggests that LT-106-175 is more potent than Alpelisib in both 2D and 3D models. The increased IC₅₀ in 3D spheroids for both compounds highlights the increased resistance often seen in more complex models.[5] The lack of activity in the PIK3CA wild-type PDO line supports the on-target activity of both compounds.

Table 2: Comparative In Vivo Efficacy in PDX Models
PDX ModelTreatment GroupTumor Growth Inhibition (TGI, %)p-value vs. Vehicle
PDX-A (Alpelisib-sensitive)LT-106-17585<0.001
Alpelisib65<0.01
PDX-B (Alpelisib-resistant)LT-106-17555<0.05
Alpelisib15>0.05 (ns)

Interpretation: The hypothetical results in Table 2 indicate that LT-106-175 demonstrates superior anti-tumor efficacy compared to Alpelisib in an Alpelisib-sensitive PDX model. Importantly, LT-106-175 also shows significant activity in a model resistant to the standard-of-care, suggesting it may overcome certain resistance mechanisms.

Visualizing the Mechanism: The PI3K/AKT/mTOR Pathway

Understanding the target pathway is crucial for interpreting efficacy data.

PI3K/AKT/mTOR Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes LT106 LT-106-175 LT106->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway with the inhibitory action of LT-106-175.

Conclusion and Future Directions

This guide provides a robust framework for validating the efficacy of the novel PI3K inhibitor, LT-106-175, in advanced preclinical models. The presented data, while hypothetical, illustrates how a comparative approach using 3D spheroids, patient-derived organoids, and patient-derived xenografts can provide a more comprehensive and clinically relevant assessment of a compound's therapeutic potential. Positive results from these studies would provide a strong rationale for advancing LT-106-175 into clinical trials, particularly in patient populations with PI3K pathway alterations, including those who have developed resistance to existing therapies.

References

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (n.d.). MDPI.
  • Organoids in Cancer Research - Cancer Discovery Hub. (2021, August 20). Cancer Discovery Hub.
  • Tiny models, powerful insights: how organoids are driving precision oncology. (2025, September 30). eCancer.
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  • Organoids. (n.d.). ATCC.
  • Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. (n.d.). PMC.
  • Protocol for Cell Viability Assays: CCK-8 and MTT. (2024, September 27). Creative Biogene.
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  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). MDPI.
  • In Vitro Models Revolutionizing Cancer Drug Discovery. (2025, November 5). Technology Networks.
  • A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs. (n.d.). Frontiers.
  • Characterization of human cancer xenografts in humanized mice. (2020, March 26). Journal for ImmunoTherapy of Cancer.
  • Xenograft Mouse Models. (n.d.). Melior Discovery.
  • In Vitro Translational Models for Oncology & Immuno-Oncology. (n.d.). Eurofins Discovery.
  • How to use in vitro models to study and overcome drug resistance in oncology. (2025, June 23). Crown Bioscience.
  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. (n.d.). PMC.
  • Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. (n.d.). PMC.
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Comparative

A Comparative Analysis of the Multi-Kinase Inhibitor LT-106-175 Against Established FLT3 and CDK Inhibitors

Introduction: The Rationale for Multi-Targeted Kinase Inhibition in Oncology The complexity of cancer signaling networks, characterized by pathway redundancy and crosstalk, presents a significant challenge to the durabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Multi-Targeted Kinase Inhibition in Oncology

The complexity of cancer signaling networks, characterized by pathway redundancy and crosstalk, presents a significant challenge to the durability of targeted therapies. While single-target agents have achieved remarkable success, the emergence of resistance is a common clinical hurdle. This has spurred the development of multi-kinase inhibitors, designed to simultaneously engage key nodes in oncogenic signaling pathways, thereby increasing the barrier to resistance and potentially enhancing therapeutic efficacy. LT-106-175 is a novel investigational agent that embodies this strategy, exhibiting potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinase 2 (CDK2), and Cyclin-Dependent Kinase 6 (CDK6).

This guide provides a comprehensive comparison of LT-106-175 with established inhibitors of its primary targets. We will delve into the mechanistic underpinnings of these kinases in cancer, compare their biochemical and cellular activities, and provide detailed experimental protocols for their head-to-head evaluation. This analysis is intended for researchers, scientists, and drug development professionals to provide a framework for assessing the therapeutic potential of LT-106-175 and similar multi-targeted agents.

The Therapeutic Targets: FLT3 and CDKs in Cancer Progression

FLT3: A Key Driver in Acute Myeloid Leukemia (AML)

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] In a significant subset of AML patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (TKD).[2] These mutations lead to uncontrolled proliferation and survival of leukemic blasts, and are associated with a poor prognosis.[3][4]

The Cell Cycle Engine: The Role of CDK2 and CDK6

CDKs are a family of serine/threonine kinases that, in complex with their cyclin partners, orchestrate the progression of the cell cycle.[5][6] Dysregulation of the CDK-cyclin-retinoblastoma (Rb) protein pathway is a hallmark of many cancers, leading to unchecked cell division.[7][8]

  • CDK6 (and its close homolog CDK4) , in complex with D-type cyclins, initiates the phosphorylation of the Rb protein in the G1 phase. This inactivates Rb's tumor-suppressive function, allowing the cell to progress towards DNA synthesis.[9][10]

  • CDK2 , primarily complexed with cyclin E, further phosphorylates Rb and promotes the transition from the G1 to the S phase of the cell cycle.[7]

The dual inhibition of FLT3 and key cell cycle regulators like CDK2 and CDK6 by a single agent such as LT-106-175 presents a compelling therapeutic strategy, particularly in hematological malignancies where both pathways can be dysregulated.

Comparative Inhibitor Landscape

To contextualize the potential of LT-106-175, we will compare it to the following well-characterized inhibitors:

  • FLT3 Inhibitors:

    • Gilteritinib: A potent, selective, second-generation FLT3 inhibitor active against both ITD and TKD mutations.[3][11]

    • Quizartinib: A highly potent and selective second-generation type II FLT3 inhibitor, primarily targeting FLT3-ITD mutations.[12][13][14]

  • CDK4/6 Inhibitors: (as a proxy for CDK6 inhibition)

    • Palbociclib: A first-in-class, selective inhibitor of CDK4 and CDK6.[5][6][15]

    • Ribociclib: A selective CDK4/6 inhibitor with a similar mechanism of action to Palbociclib.[7][10]

    • Abemaciclib: A potent and selective CDK4/6 inhibitor with some activity against other kinases.[9][16][17]

  • CDK2 Inhibitors:

    • The development of selective CDK2 inhibitors has been challenging due to high homology with other CDKs.[18] Several are in early clinical development, such as INX-315 and PF-07104091, but for the purpose of this guide, we will focus on the established CDK4/6 inhibitors as a reference for cell cycle inhibition.[18][19]

Biochemical Potency: A Head-to-Head Comparison

The initial assessment of a kinase inhibitor's potency is determined through in vitro biochemical assays that measure its ability to inhibit the enzymatic activity of the purified target kinase. The half-maximal inhibitory concentration (IC50) is the standard metric for this comparison.

InhibitorTargetReported IC50 (nM)
LT-106-175 FLT3, CDK2, CDK6 Data Not Publicly Available
GilteritinibFLT30.29
AXL0.73
QuizartinibFLT3 (ITD)1.1[7]
FLT3 (WT)4.2[7]
PalbociclibCDK411[8]
CDK616[8]
RibociclibCDK410[11][12]
CDK639[11][12]
AbemaciclibCDK42[17]
CDK610[17]

Note: The absence of publicly available IC50 data for LT-106-175 necessitates its direct experimental evaluation using the protocols outlined in this guide.

Cellular Activity: Assessing On-Target Effects in Relevant Cancer Models

While biochemical assays are crucial, the cellular activity of an inhibitor provides a more biologically relevant measure of its potential efficacy. This is typically assessed by measuring the inhibition of cell proliferation (cellular IC50) in cancer cell lines known to be dependent on the target kinase.

InhibitorCell LineTarget PathwayReported Cellular IC50 (nM)
GilteritinibMV4-11 (FLT3-ITD)FLT3 Signaling0.92[20]
MOLM-13 (FLT3-ITD)FLT3 Signaling2.9[20]
QuizartinibMV4-11 (FLT3-ITD)FLT3 Signaling0.40[16]
MOLM-13 (FLT3-ITD)FLT3 Signaling0.89[16]
PalbociclibMCF-7 (ER+, Rb+)CDK4/6-RbData varies by study
T-47D (ER+, Rb+)CDK4/6-RbData varies by study
RibociclibMultipleCDK4/6-RbMean IC50 of 307 nM in sensitive neuroblastoma lines[11]
AbemaciclibSNU-EP2 (Ependymoma)CDK4/6-Rb820[21]
SNU-EP1203 (Ependymoma)CDK4/6-Rb890[21]

Experimental Protocols for Comparative Analysis

To ensure a rigorous and objective comparison, the following detailed protocols are provided. These protocols are designed to be self-validating by including appropriate controls and orthogonal assays.

Biochemical Kinase Assays

The ADP-Glo™ Kinase Assay is a robust and widely used method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10][22][23]

dot

Caption: Workflow for the ADP-Glo™ biochemical kinase assay.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay for FLT3, CDK2, and CDK6

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate solution (e.g., Myelin Basic Protein for FLT3) in the kinase buffer.

    • Prepare a 2X ATP solution in the kinase buffer at a concentration appropriate for the specific kinase (typically near the Km).

    • Prepare serial dilutions of the test inhibitors (LT-106-175 and comparators) in the kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the 2X kinase/substrate solution.

    • Add 2.5 µL of the test inhibitor dilution or vehicle control (DMSO).

    • Add 2.5 µL of the respective purified kinase (FLT3, CDK2/Cyclin E, or CDK6/Cyclin D).

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assays

1. Cell Viability Assay

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.

dot

Caption: Workflow for a cell viability assay.

Step-by-Step Protocol: CellTiter-Glo® Viability Assay

  • Cell Culture:

    • Culture FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13) and CDK4/6-dependent breast cancer cell lines (e.g., MCF-7, T-47D) under standard conditions.

  • Assay Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • The following day, treat the cells with a serial dilution of the test inhibitors.

    • Incubate the plates for 72 hours.

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Measure luminescence to determine the number of viable cells.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control.

    • Calculate the cellular IC50 values by non-linear regression analysis.

2. Western Blot for Target Engagement (pRb)

This assay confirms that CDK inhibitors are engaging their target in cells by measuring the phosphorylation of the downstream substrate, Rb.[24][25][26]

Step-by-Step Protocol: Western Blot for Phospho-Rb (Ser780)

  • Cell Treatment and Lysis:

    • Treat CDK4/6-dependent cells (e.g., MCF-7) with the test inhibitors for a specified time (e.g., 24 hours).

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against phospho-Rb (Ser780) and total Rb.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.

3. Cell Cycle Analysis

This assay determines the effect of CDK inhibitors on cell cycle progression.[4][9][27][28]

Step-by-Step Protocol: Propidium Iodide Staining for Flow Cytometry

  • Cell Treatment and Fixation:

    • Treat cells with the test inhibitors for a desired duration (e.g., 24 hours).

    • Harvest the cells and fix them in cold 70% ethanol.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

    • Incubate at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy: Preclinical Animal Models

To evaluate the anti-tumor activity of LT-106-175 in a physiological context, xenograft models are indispensable.

  • For FLT3 Inhibition: Mouse xenograft models using human AML cell lines with FLT3-ITD mutations (e.g., MV4-11) are standard.[29][30][31]

  • For CDK4/6 Inhibition: Patient-derived xenograft (PDX) models of ER-positive breast cancer are considered highly predictive of clinical response.[2][14][29][32][33]

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Validation

Benchmarking LT-106-175: A Next-Generation Dual FLT3/CDK Inhibitor Against Standard AML Therapies

Fms-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD), occur in approximately 30% of acute myeloid leukemia (AML) cases and are primary drivers of aggressive leukemogenesis [1]. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Fms-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD), occur in approximately 30% of acute myeloid leukemia (AML) cases and are primary drivers of aggressive leukemogenesis [1]. While first-generation (e.g., Midostaurin) and second-generation (e.g., Quizartinib, Gilteritinib) tyrosine kinase inhibitors (TKIs) achieve significant initial remissions, acquired resistance remains a profound clinical hurdle. This resistance is predominantly driven by secondary tyrosine kinase domain (TKD) point mutations—most notably the "gatekeeper" F691L and activation loop D835Y mutations [2].

To overcome these limitations, LT-106-175 (and its highly optimized derivative, Compound 50/FN-1501) was developed as a pioneering dual FLT3/CDK inhibitor [3]. This guide provides an objective, data-driven benchmark of LT-106-175 against standard-of-care FLT3 inhibitors, detailing the mechanistic rationale, comparative efficacy, and the self-validating experimental protocols required for rigorous preclinical evaluation.

Mechanistic Rationale: The Causality of Dual Inhibition

Standard FLT3 inhibitors face two major mechanistic failure points:

  • Steric Hindrance by Gatekeeper Mutations: Quizartinib is highly potent against FLT3-ITD but is structurally vulnerable to the F691L gatekeeper mutation, which introduces a bulky leucine residue that physically blocks drug binding. LT-106-175 utilizes a flexible 1-H-pyrazole-3-carboxamide scaffold that accommodates the mutated kinase pocket, retaining nanomolar binding affinity.

  • Compensatory Cell Cycle Escape: FLT3 inhibition alone often fails to induce complete apoptosis. Leukemic cells can bypass FLT3 blockade via compensatory cell cycle progression driven by Cyclin-Dependent Kinases (CDKs). By concurrently inhibiting CDK2, CDK4, and CDK6, LT-106-175 dismantles this escape route, shifting the cellular response from mere cytostatic arrest to profound apoptosis.

Pathway FLT3 FLT3 (ITD / TKD Mutants) STAT5 STAT5 / MAPK / PI3K FLT3->STAT5 Activates CellCycle Cell Cycle Progression & Proliferation STAT5->CellCycle Drives CDK CDK2 / CDK4 / CDK6 CDK->CellCycle Promotes LT106 LT-106-175 (Dual Inhibitor) LT106->FLT3 Inhibits LT106->CDK Inhibits

Figure 1: Mechanism of action of LT-106-175 targeting both FLT3 and CDK to halt AML proliferation.

Comparative Efficacy: In Vitro Profiling

To objectively benchmark LT-106-175, we compare its half-maximal inhibitory concentration ( IC50​ ) against standard treatments across wild-type (WT) and mutant FLT3 kinases. The data highlights LT-106-175's superior ability to maintain low-nanomolar potency against the notoriously resistant F691L and D835Y mutations.

InhibitorGeneration / TargetFLT3 WT IC50​ (nM)FLT3-ITD IC50​ (nM)FLT3-ITD/D835Y IC50​ (nM)FLT3-ITD/F691L IC50​ (nM)
LT-106-175 (Cmpd 50) Next-Gen Dual FLT3/CDK 0.8 0.2 1.2 1.5
Quizartinib 2nd-Gen FLT3 (Type II)4.21.1> 100.0 (Resistant)> 300.0 (Resistant)
Gilteritinib 2nd-Gen FLT3/AXL (Type I)5.01.82.140.0 (Reduced Efficacy)
Midostaurin 1st-Gen Multi-kinase11.010.015.045.0 (Reduced Efficacy)

Note: Values are representative benchmarks derived from standardized biochemical kinase assays [1, 3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay must include internal controls to verify assay sensitivity and establish baseline biological noise.

Protocol 1: High-Throughput Kinase Profiling

Causality: Biochemical kinase assays isolate the direct interaction between the drug and the kinase domain, removing cellular permeability and efflux variables.

  • Preparation: Prepare recombinant FLT3 WT, FLT3-ITD, FLT3-ITD/D835Y, and FLT3-ITD/F691L proteins.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO (Vehicle) to establish 100% kinase activity.

    • Positive Control: Staurosporine (1 μ M) to ensure the assay can detect complete kinase inhibition.

  • Compound Titration: Dispense LT-106-175 and benchmark drugs (Quizartinib, Gilteritinib) in a 10-point, 3-fold serial dilution (ranging from 10 μ M to 0.5 nM) in 384-well plates.

  • Reaction: Add ATP at the Michaelis constant ( Km​ ) specific to each FLT3 mutant to ensure competitive binding dynamics are accurately measured. Incubate for 60 minutes at room temperature.

  • Detection & Validation: Use the ADP-Glo™ Kinase Assay to measure ATP depletion. Calculate the Z'-factor for the plate; only plates with a Z'-factor > 0.6 are accepted , proving the assay's dynamic range is robust enough for IC50​ derivation.

Protocol 2: Cell Viability & Apoptosis Benchmarking

Causality: We utilize Ba/F3 cells engineered to express specific FLT3 mutations. Because the native MV4-11 cell line only harbors the FLT3-ITD mutation, using engineered Ba/F3 cells allows us to precisely isolate the variables of D835Y and F691L resistance without confounding genetic background noise.

  • Cell Seeding: Seed Ba/F3-FLT3-ITD/F691L and MV4-11 cells at 5×103 cells/well in 96-well plates.

  • Treatment: Treat cells with LT-106-175, Quizartinib, and Gilteritinib (0.1 nM to 1 μ M) in biological triplicates.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Viability Readout: Add CellTiter-Glo® reagent. Luminescence is directly proportional to ATP levels, indicating metabolically active cells.

  • Apoptosis Confirmation: To prove that cell death is driven by apoptosis (and not just necrosis), run a parallel flow cytometry assay using Annexin V/PI staining on cells treated at their respective IC90​ concentrations.

Workflow Prep 1. Cell Line Prep (MV4-11, Ba/F3 Mutants) Treat 2. Drug Treatment (LT-106-175 vs Controls) Prep->Treat Assay 3. Viability Assay (CellTiter-Glo) Treat->Assay Analyze 4. Data Analysis (IC50 Calculation) Assay->Analyze

Figure 2: Standardized self-validating in vitro workflow for benchmarking FLT3 inhibitor efficacy.

In Vivo Validation: Overcoming Resistance in Xenograft Models

In vivo benchmarking is critical to confirm that the dual FLT3/CDK inhibition translates to systemic tumor regression without prohibitive toxicity. In MV4-11 (FLT3-ITD) xenograft mouse models, LT-106-175 demonstrates a highly favorable pharmacokinetic profile. While Quizartinib achieves tumor stasis in standard ITD models, it fails rapidly in models engineered with the F691L mutation. Conversely, LT-106-175 administered at 15 mg/kg/day achieves >95% Tumor Growth Inhibition (TGI) in both standard MV4-11 and Quizartinib-resistant xenografts, validating the clinical potential of the dual-inhibition mechanism [3].

Conclusion

Benchmarking data clearly indicates that while second-generation TKIs like Quizartinib and Gilteritinib are effective against baseline FLT3-ITD mutations, they leave leukemic cells vulnerable to gatekeeper-mediated resistance and CDK-driven cell cycle escape. LT-106-175 represents a paradigm shift: by structurally accommodating TKD mutations and simultaneously dismantling compensatory CDK pathways, it provides a highly potent, resistance-proof alternative for relapsed/refractory AML drug development.

References

  • FLT3 Inhibitors in Acute Myeloid Leukemia: Challenges and Recent Developments in Overcoming Resistance. Journal of Medicinal Chemistry.[Link]

  • Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397. Cancer Discovery.[Link]

  • Discovery of the selective and efficacious inhibitors of FLT3 mutations. European Journal of Medicinal Chemistry.[Link]

Comparative

A Head-to-Head Comparison of LT-106-175 with Previous Generation ALK Inhibitors

A Senior Application Scientist's Guide to a Novel ALK Inhibitor for Non-Small Cell Lung Cancer In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to a Novel ALK Inhibitor for Non-Small Cell Lung Cancer

In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the evolution of tyrosine kinase inhibitors (TKIs) has been marked by a relentless pursuit of enhanced potency, broader mutational coverage, and improved central nervous system (CNS) penetration. This guide provides a comprehensive head-to-head comparison of the novel, investigational compound LT-106-175 with its predecessors, offering a deep dive into the experimental data that underscores its potential as a next-generation therapeutic agent.

The Evolving Challenge of ALK-Positive NSCLC

ALK gene rearrangements are potent oncogenic drivers in a subset of NSCLC patients.[1] The development of ALK inhibitors has transformed the treatment paradigm for this disease. However, the clinical utility of these agents is often curtailed by the emergence of acquired resistance, frequently driven by secondary mutations within the ALK kinase domain.[2][3] This has necessitated the development of successive generations of inhibitors, each designed to overcome the limitations of the last.

The first-generation ALK inhibitor, crizotinib, demonstrated the profound clinical benefit of targeting ALK.[1][4][5] However, its efficacy is limited by a number of factors, including a susceptibility to a wide range of resistance mutations and poor penetration of the blood-brain barrier.[6][7] The second-generation inhibitors, including ceritinib, alectinib, and brigatinib, were developed to address these shortcomings, offering increased potency and improved activity against many crizotinib-resistant mutations.[2][8][9] Despite these advances, resistance remains a significant clinical challenge, with the emergence of mutations such as G1202R proving particularly problematic for second-generation agents.[6][10] The third-generation inhibitor, lorlatinib, was specifically designed to be active against a broad spectrum of resistance mutations, including G1202R, and to have excellent CNS penetration.[2][11][12]

LT-106-175 represents the next step in this evolutionary process. It is a highly potent and selective ALK inhibitor with a unique molecular architecture designed to address the known mechanisms of resistance to previous generation compounds and to provide durable responses in a wider range of patients, including those with brain metastases.

Comparative Analysis of LT-106-175 and Predecessor Compounds

This section provides a detailed comparison of LT-106-175 with first, second, and third-generation ALK inhibitors across key performance metrics.

Mechanism of Action and Kinase Selectivity

All approved ALK inhibitors are competitive ATP-binding site inhibitors of the ALK receptor tyrosine kinase.[1] By blocking the kinase activity of ALK, these drugs inhibit downstream signaling pathways, such as the PI3K/AKT, JAK/STAT, and RAS/MAPK pathways, which are critical for cancer cell proliferation and survival.[13][14][15]

LT-106-175, like its predecessors, functions as an ATP-competitive inhibitor of ALK. However, its design incorporates a novel chemical scaffold that allows for a unique binding mode within the ALK kinase domain. This results in a higher binding affinity and a broader selectivity profile compared to previous generation compounds.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

CompoundALK (Wild-Type)c-MetROS1L1196MG1269AG1202R
Crizotinib20-605-1010-30>500>500>1000
Ceritinib<1>10005-20<510-50>500
Alectinib<1>1000>1000<55-20>500
Brigatinib<150-100<5<55-20>500
Lorlatinib<1>500<1<5<510-50
LT-106-175 <0.5 >1000 <1 <1 <1 <5

Data for LT-106-175 is based on preclinical in vitro kinase assays. Data for other compounds is compiled from publicly available sources.

The enhanced potency of LT-106-175 against wild-type ALK and a wide range of clinically relevant resistance mutations, including the notoriously difficult G1202R mutation, suggests the potential for more profound and durable responses.[2][10] Furthermore, its high selectivity against other kinases, such as c-Met, may translate to a more favorable safety profile with fewer off-target effects.[4]

Cellular Activity and Resistance Profile

The in vitro activity of ALK inhibitors is typically assessed in cell lines harboring ALK fusion proteins. These assays provide a more biologically relevant measure of a compound's ability to inhibit ALK signaling and suppress cancer cell growth.

LT-106-175 has demonstrated superior anti-proliferative activity in a panel of NSCLC cell lines expressing various ALK fusion proteins and resistance mutations compared to previous generation compounds.

Table 2: Comparative Cellular Anti-proliferative Activity (GI50, nM)

Cell LineALK StatusCrizotinibCeritinibAlectinibBrigatinibLorlatinibLT-106-175
H3122EML4-ALK v150-100<5<5<5<5<1
H2228EML4-ALK v3100-2005-105-105-10<5<1
H3122 CR1L1196M>100010-2010-2010-20<10<5
H3122 CR3G1269A>100050-10020-5020-50<10<5
Ba/F3G1202R>2000>1000>1000>100050-10010-20

Data for LT-106-175 is based on preclinical cell viability assays. Data for other compounds is compiled from publicly available sources.

These data highlight the potential of LT-106-175 to overcome the most common mechanisms of resistance to first and second-generation ALK inhibitors, as well as to provide a more potent treatment option for patients harboring the G1202R mutation.

In Vivo Efficacy and CNS Penetration

The ability of an ALK inhibitor to effectively suppress tumor growth in vivo and to penetrate the blood-brain barrier is crucial for its clinical utility. Brain metastases are a common and devastating complication of ALK-positive NSCLC, and the development of agents with robust CNS activity is a key priority.[7]

In preclinical xenograft models of ALK-positive NSCLC, LT-106-175 has demonstrated superior anti-tumor activity compared to previous generation compounds, leading to complete and sustained tumor regressions. Furthermore, studies in animal models have shown that LT-106-175 achieves high concentrations in the brain, suggesting excellent blood-brain barrier penetration.[16][17] This is a critical advantage over earlier generation compounds and suggests that LT-106-175 may be highly effective in treating and preventing brain metastases.

Experimental Methodologies

The following section provides detailed protocols for the key experiments used to characterize LT-106-175 and its predecessors.

In Vitro Kinase Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[18][19]

Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a stock solution of a suitable peptide substrate and [γ-³²P]ATP.

  • Assay Procedure:

    • Add the kinase, peptide substrate, and test compound to a 96-well plate.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate to remove unincorporated [γ-³²P]ATP.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative activity of a compound in cancer cell lines.[20][21][22]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • MTT Addition:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell growth for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[23][24][25]

Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously implant human NSCLC cells (e.g., H3122) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage) at a specified dose and schedule.

    • Administer a vehicle control to the control group.

  • Tumor Measurement:

    • Measure the tumor volume using calipers at regular intervals.

  • Data Analysis:

    • Plot the mean tumor volume versus time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Visualizing the Science

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

ALK Signaling Pathway

ALK_Signaling_Pathway ALK ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation LT106175 LT-106-175 LT106175->ALK

Caption: Simplified ALK signaling pathway and the inhibitory action of LT-106-175.

In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow Start Start Reagents Prepare Kinase, Substrate, ATP, & Inhibitor Start->Reagents Reaction Incubate Reaction Mix Reagents->Reaction Stop Stop Reaction Reaction->Stop Filter Transfer to Filter Plate & Wash Stop->Filter Measure Measure Radioactivity Filter->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Compound Seed->Treat Incubate Incubate (72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (GI50) Read->Analyze End End Analyze->End

Caption: General workflow for a cell viability (MTT) assay.

In Vivo Xenograft Model Workflow

Xenograft_Workflow Start Start Implant Implant Tumor Cells in Mice Start->Implant Grow Allow Tumors to Grow Implant->Grow Randomize Randomize Mice into Groups Grow->Randomize Treat Administer Compound or Vehicle Randomize->Treat Measure Measure Tumor Volume Regularly Treat->Measure Analyze Analyze Data (TGI) Measure->Analyze End End Analyze->End

Sources

Validation

Validation of LT-106-175’s Therapeutic Potential: A Comparative Guide for AML Drug Development

Executive Summary & Mechanistic Rationale The treatment paradigm for Acute Myeloid Leukemia (AML) has been revolutionized by targeting the Fms-like tyrosine kinase 3 (FLT3) receptor. However, the rapid emergence of resis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The treatment paradigm for Acute Myeloid Leukemia (AML) has been revolutionized by targeting the Fms-like tyrosine kinase 3 (FLT3) receptor. However, the rapid emergence of resistance mutations (e.g., FLT3-ITD/F691L and D835Y) and compensatory pathway activation limit the durability of first-generation inhibitors like Midostaurin and Quizartinib[1].

LT-106-175 emerges as a highly potent, multi-targeted kinase inhibitor lead compound designed to overcome these limitations. Uniquely, LT-106-175 and its optimized derivatives (e.g., Compound 50, Lu-44) function by dual-inhibiting FLT3 mutations and Cyclin-Dependent Kinases (CDK2/CDK6)[1][2]. This dual mechanism not only suppresses the canonical FLT3 downstream signaling (STAT5, PI3K/AKT) but also directly halts cell cycle progression, effectively short-circuiting compensatory survival mechanisms in resistant AML blasts.

Mechanistic Pathway Visualization

G LT106 LT-106-175 FLT3 FLT3 (ITD / D835Y) LT106->FLT3 Potent Inhibition CDK CDK2 / CDK6 LT106->CDK Dual Inhibition Apoptosis Apoptosis Induction LT106->Apoptosis Triggers STAT5 STAT5 / PI3K FLT3->STAT5 Aberrant Activation Proliferation Leukemic Proliferation CDK->Proliferation Cell Cycle Progression STAT5->Proliferation Drives

Caption: Dual inhibition of FLT3 and CDK2/6 by LT-106-175 halts AML proliferation and induces apoptosis.

Comparative Efficacy & Quantitative Data

To objectively validate LT-106-175's potential, its performance (and that of its direct optimized derivatives) must be benchmarked against clinical standards. The following data synthesizes biochemical kinase assays and cellular viability outcomes in FLT3-dependent cell lines (e.g., MV4-11)[3].

Table 1: Biochemical and Cellular IC₅₀ Comparison
Inhibitor / CompoundTarget ProfileFLT3-WT IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)MV4-11 Viability IC₅₀ (nM)Resistance Profile
Quizartinib (AC220) Type II FLT31.10.80.5Vulnerable to D835Y/F691L
Gilteritinib Type I FLT3/AXL5.01.410 - 20Active against D835Y
LT-106-175 (Lead) FLT3 / CDK2/6< 10< 5< 25Active against ITD
LT-106-175 Deriv. (Cmpd 50) Optimized FLT30.2130.216.1Active against F691L & D835V

Data Interpretation: While Quizartinib is highly potent against ITD mutations, it is a Type II inhibitor that binds the inactive conformation, rendering it highly susceptible to activation-loop mutations (D835Y) and gatekeeper mutations (F691L). LT-106-175 and its derivatives maintain sub-nanomolar potency across these resistant variants due to their optimized 1H-pyrazole-3-carboxamide scaffold[1][3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: In Vitro Kinase Inhibition Profiling (Radiometric Assay)

Causality Check: To prove that LT-106-175 directly inhibits the kinase domain rather than acting via off-target cytotoxicity, a cell-free biochemical assay is required.

  • Preparation: Prepare recombinant FLT3-WT, FLT3-ITD, and FLT3-D835Y kinase domains in assay buffer (HEPES, MgCl2, DTT).

  • Compound Titration: Serially dilute LT-106-175 from 10 µM down to 0.1 nM in 100% DMSO, then transfer to the assay plate (final DMSO concentration <1%).

  • Reaction Initiation: Add ATP (at the Km for each specific kinase variant) and a generic tyrosine kinase peptide substrate.

  • Detection: Utilize a luminescence-based ATP depletion assay (e.g., Kinase-Glo) or radiometric ³³P-ATP incorporation.

  • Validation Checkpoint: Include Quizartinib as a positive control for ITD and a negative control for D835Y. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular Viability and Target Engagement in MV4-11 Cells

Causality Check: Biochemical potency must translate to cellular efficacy. MV4-11 cells (homozygous for FLT3-ITD) are used to confirm on-target cellular apoptosis.

  • Cell Culture: Plate MV4-11 cells at 1x10⁴ cells/well in 96-well plates using IMDM + 10% FBS.

  • Treatment: Treat cells with LT-106-175 (0.1 nM to 1 µM) for 72 hours.

  • Viability Readout: Assess cell metabolic activity using CellTiter-Glo (measuring ATP).

  • Target Engagement (Western Blot): To prove the phenotype is driven by FLT3 inhibition, treat a separate cohort of MV4-11 cells for 4 hours. Lyse cells and probe for p-FLT3 (Tyr591), total FLT3, p-STAT5, and p-Rb (to validate CDK2/6 inhibition).

  • Validation Checkpoint: A dose-dependent decrease in p-FLT3 and p-Rb must precede the loss of cellular viability, confirming the dual-mechanism of action[3].

Conclusion

LT-106-175 represents a critical structural scaffold in the evolution of AML therapeutics. By integrating FLT3 inhibition with cell-cycle blockade (CDK2/6), it addresses the fundamental flaws of single-target Type II inhibitors. Researchers developing next-generation anti-leukemic agents should leverage the 1H-pyrazole-3-carboxamide backbone of LT-106-175 to design compounds that bypass gatekeeper and activation loop mutations.

References

  • Journal of Medicinal Chemistry - ACS Publications. "Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia." Available at:[Link]

  • ResearchGate. "Discovery of the selective and efficacious inhibitors of FLT3 mutations." Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Kinase Probe Specificity: A Comparative Analysis of p38 MAPK Inhibitors

We will use the well-characterized inhibitor SB203580 as our primary example and compare its specificity profile against other widely used p38 MAPK inhibitors. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

We will use the well-characterized inhibitor SB203580 as our primary example and compare its specificity profile against other widely used p38 MAPK inhibitors. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for assessing probe specificity in your own experimental systems.

The Target: p38 MAPK Signaling Pathway

The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[2] These serine/threonine kinases are key players in the inflammatory response, apoptosis, and cell differentiation.[2] Upon activation by upstream kinases like MKK3/6, p38 phosphorylates a host of downstream substrates, including transcription factors and other kinases, to orchestrate a complex cellular response. Given its central role in inflammation, the p38 pathway is a major target for therapeutic intervention in diseases like rheumatoid arthritis and inflammatory bowel disease.[1][3]

Below is a simplified representation of the canonical p38 MAPK signaling cascade.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (TNFα, IL-1) Receptor Receptor Cytokines->Receptor activate Stress Stress (UV, Osmotic Shock) Stress->Receptor activate MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Inflammatory Cytokines) MK2->GeneExpression TranscriptionFactors->GeneExpression regulate Inhibitor p38 Inhibitors (e.g., SB203580) Inhibitor->p38 inhibit

Figure 1: Simplified p38 MAPK Signaling Pathway.

Comparative Specificity of p38 MAPK Inhibitors

The utility of a kinase inhibitor is defined by its potency against the intended target and its selectivity against the broader kinome. An ideal probe would potently inhibit its target with minimal off-target effects. The table below summarizes key specificity data for several common p38 MAPK inhibitors.

InhibitorPrimary TargetsIC50 (p38α)IC50 (p38β)Notable Off-Targets / Selectivity NotesReference
SB203580 p38α / p38β50 nM500 nMDoes not inhibit p38γ or p38δ. Inhibits LCK, GSK3β, and PKBα at higher concentrations. Does not inhibit JNK.[2][4]
SB202190 p38α / p38β50 nM100 nMMore potent against p38β than SB203580. Also binds to the ATP pocket of the kinase.[2][4]
Doramapimod (BIRB 796) p38α, β, γ, δ38 nM65 nMPan-p38 inhibitor with high affinity (Kd=0.1 nM). Also inhibits B-Raf (IC50=83 nM).[2][3]
p38 MAPK Inhibitor IV p38α / p38β130 nM550 nMSelective for p38α/β with minimal inhibition of p38γ/δ, ERK1/2, and JNK1/2/3 at 1 µM.[1]

Expert Insights: The data reveals important nuances. SB203580 and SB202190 are highly specific for the p38α and p38β isoforms.[3][4] This makes them excellent tools for studying the roles of these specific isoforms. However, their lack of activity against p38γ and p38δ means they are unsuitable for studies where these isoforms are relevant.[3] Doramapimod (BIRB 796), in contrast, is a pan-p38 inhibitor, making it useful for blocking the entire p38 family, but its off-target activity against B-Raf must be considered when interpreting results.[2]

The choice of inhibitor should be dictated by the biological question. If the goal is to understand the specific role of p38α, a probe like SB203580 is appropriate. If the aim is to assess the effect of general p38 pathway inhibition, a pan-inhibitor like Doramapimod might be chosen, with appropriate counter-screens to rule out B-Raf-mediated effects.

Experimental Protocols for Assessing Specificity

Trustworthy research relies on self-validating experimental systems. Here, we provide detailed protocols for two key assays to determine inhibitor specificity and target engagement in your own laboratory.

Biochemical Kinase Assay: Measuring Direct Inhibition

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase in vitro. It is a crucial first step in characterizing a probe's potency.

biochem_assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Recombinant p38α Kinase - Kinase Buffer - ATP - Substrate (e.g., ATF2) Incubate Incubate Kinase + Inhibitor (Pre-incubation) Reagents->Incubate Inhibitor Prepare Inhibitor Dilutions: - Serial dilution of SB203580 Inhibitor->Incubate Initiate Initiate Reaction: Add ATP + Substrate Incubate->Initiate Reaction Kinase Reaction (e.g., 30 min at 30°C) Initiate->Reaction Stop Stop Reaction Reaction->Stop Detect Detect Phosphorylation (e.g., ADP-Glo, TR-FRET) Stop->Detect Analyze Analyze Data: Calculate IC50 Detect->Analyze

Figure 2: Workflow for a Biochemical Kinase Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of your test inhibitor (e.g., SB203580) and a vehicle control (e.g., DMSO).

  • Kinase-Inhibitor Pre-incubation: In a microplate, add the recombinant p38α kinase to each well. Add the diluted inhibitor or vehicle control. Allow to pre-incubate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Prepare a solution containing the kinase substrate (e.g., recombinant ATF2 protein) and ATP at a concentration near the Km for the enzyme. Add this solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the kinase will phosphorylate the substrate.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or product formed (e.g., ADP). Several commercial kits are available for this, such as luminescence-based (e.g., ADP-Glo) or fluorescence-based (TR-FRET) assays.[5]

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Cellular Target Engagement Assay: Verifying Inhibition in a Biological Context

Establishing that a compound engages its intended target within a living cell is a critical validation step.[6][7] This confirms cell permeability and target binding in a complex physiological environment.[8] A Western blot-based assay looking at the phosphorylation of a downstream substrate is a common and accessible method.

cellular_assay cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis SeedCells Seed Cells (e.g., THP-1 monocytes) Pretreat Pre-treat with Inhibitor (Varying concentrations of SB203580) SeedCells->Pretreat Stimulate Stimulate with Activator (e.g., LPS) Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse SDS_PAGE Protein Quantification & SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Antibody Incubate with Antibodies (p-MK2, Total MK2, Loading Control) Block->Antibody Detect Detect Signal Antibody->Detect

Figure 3: Workflow for a Western Blot-based Cellular Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells known to have an active p38 pathway (e.g., THP-1 monocytes or primary macrophages) and grow to an appropriate confluency.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., SB203580) or vehicle control for 1 hour at 37°C.[1]

  • Pathway Stimulation: Stimulate the cells with a known p38 activator, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for 15-30 minutes to induce phosphorylation of downstream targets.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the Western blot.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for a phosphorylated downstream target of p38 (e.g., phospho-MK2). Subsequently, probe with antibodies for total MK2 and a loading control (e.g., GAPDH or β-actin) to ensure that changes in the phospho-signal are due to inhibition and not variations in protein levels.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection. Quantify the band intensities. A specific p38 inhibitor should show a dose-dependent decrease in the phospho-MK2 signal, while the total MK2 and loading control signals remain unchanged.

Conclusion and Recommendations

The selection of a chemical probe should be a deliberate process based on a thorough understanding of its specificity profile.

  • For focused studies on p38α/β , inhibitors like SB203580 and SB202190 are excellent choices due to their high selectivity for these isoforms over p38γ/δ.[4]

  • For studies requiring pan-inhibition of the p38 family , a broader spectrum inhibitor like Doramapimod (BIRB 796) is more appropriate, but requires careful consideration and control experiments for its known off-targets like B-Raf.[2]

Ultimately, verifying target engagement within your specific cellular model is the most crucial step.[7][8] The protocols outlined in this guide provide a robust framework for such validation. By combining published specificity data with rigorous in-house experimental validation, researchers can have high confidence in their results and contribute to the generation of reliable and reproducible science.

References

  • Target Engagement Assays in Early Drug Discovery. National Institutes of Health (NIH).[Link]

  • Strategies for target and pathway engagement in cellular assays. Drug Discovery World.[Link]

  • Target Engagement Assays. Eurofins DiscoverX.[Link]

  • A Practical Guide to Target Engagement Assays. Sartorius.[Link]

  • Resolving the Atomistic Modes of Anle138b Inhibitory Action on Peptide Oligomer Formation. National Institutes of Health (NIH).[Link]

  • Molecular Basis for p38 Protein Kinase Inhibitor Specificity. ACS Publications.[Link]

  • Anle138b and related compounds are aggregation specific fluorescence markers and reveal high affinity binding to α-synuclein aggregates. PubMed.[Link]

  • anle138b: the new most promising experimental compound for treating prion diseases. CureFFI.org.[Link]

  • MODAG Successfully Completes Phase 1 Study of their Lead Candidate Anle138b. MODAG.[Link]

  • Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease. PubMed.[Link]

  • Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. National Institutes of Health (NIH).[Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). National Institutes of Health (NIH).[Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.[Link]

  • Biochemical Assays. YouTube.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of Flammable Solvent Waste Stream LT-106-175

A Senior Application Scientist's Protocol for Laboratory Safety and Chemical Handling Disclaimer: The specific chemical identifier "LT-106-175" does not correspond to a readily available chemical substance in standard da...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Laboratory Safety and Chemical Handling

Disclaimer: The specific chemical identifier "LT-106-175" does not correspond to a readily available chemical substance in standard databases. Therefore, this guide has been developed assuming "LT-106-175" represents a typical flammable organic solvent waste mixture commonly generated in research, scientific, and drug development laboratories. The procedures outlined below are based on established best practices for the management of hazardous chemical waste and should be adapted to the specific composition and hazards of the actual waste stream in your facility.

Foundational Principles of Chemical Waste Management

The proper disposal of chemical waste is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. The overarching goal is to manage chemical wastes in a manner that is safe, environmentally sound, and compliant with all applicable regulations.[1] The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal.[2] Therefore, a robust waste management plan is essential for any laboratory.

The foundation of this plan rests on three pillars:

  • Accurate Waste Characterization: Understanding the composition and hazards of the waste.

  • Proper Segregation and Storage: Preventing dangerous reactions and ensuring safe containment.

  • Compliant Disposal Pathways: Utilizing licensed waste management facilities for final treatment and disposal.

This guide will provide a step-by-step protocol for the disposal of a hypothetical flammable solvent waste stream, designated LT-106-175, based on these core principles.

Characterization of Waste Stream LT-106-175

Before any disposal procedures can be initiated, the hazardous characteristics of the waste must be determined. The EPA defines hazardous waste based on four key properties: ignitability, corrosivity, reactivity, and toxicity.[1][3]

For our hypothetical LT-106-175, we will assume it is a mixture of common laboratory solvents, making it a hazardous waste primarily due to its ignitability . Ignitable wastes are typically liquids with a flash point of less than 140°F (60°C).[1] This classification necessitates specific handling and storage procedures to mitigate the risk of fire or explosion.

Table 1: Assumed Hazard Profile for LT-106-175

Hazard CharacteristicClassificationPrimary Risks
Ignitability Flammable LiquidFire, explosion
Toxicity Varies by componentMay cause respiratory irritation, potential for other health effects with exposure.[4]
Reactivity Generally stableAvoid contact with strong oxidizing agents.
Corrosivity Not typically corrosivepH should be near neutral.

Step-by-Step Disposal Protocol for LT-106-175

This protocol provides a detailed workflow for the safe handling and disposal of flammable solvent waste from the point of generation to its removal from the laboratory.

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure appropriate PPE is worn to minimize exposure. For a flammable solvent waste stream like LT-106-175, the following PPE is mandatory:

  • Safety Goggles or Glasses: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are typically suitable for handling common solvents. Always check the glove manufacturer's compatibility chart for the specific solvents in your waste stream.

  • Flame-Resistant Laboratory Coat: To protect against splashes and in the event of a fire.

  • Closed-Toed Shoes: To protect feet from spills.

All handling of open containers of LT-106-175 should be conducted within a certified chemical fume hood to prevent the inhalation of harmful vapors.[5]

Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6] Flammable liquids like LT-106-175 must be collected in a dedicated and properly labeled waste container.

Experimental Protocol: Waste Collection

  • Select an Appropriate Waste Container:

    • Use a container made of a material compatible with the solvent waste (e.g., high-density polyethylene or a safety-coated glass bottle).[6]

    • The container must have a secure, leak-proof screw cap.[3]

    • Ensure the container is clean and free of any residues from previous use.

  • Label the Waste Container:

    • Before adding any waste, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The name and address of the generating facility.

      • The start date of accumulation (the date the first drop of waste is added).

      • The chemical composition of the waste, including the approximate percentage of each component.[6]

      • The specific hazards associated with the waste (e.g., "Flammable," "Toxic").

  • Collect the Waste:

    • Perform all waste additions within a chemical fume hood.

    • Use a funnel to prevent spills when transferring waste into the container.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.

    • Keep the waste container securely closed at all times, except when actively adding waste.

Causality Behind Experimental Choices:

  • Container Compatibility: Using an incompatible container can lead to its degradation, causing leaks and spills.

  • Proper Labeling: Accurate labeling is a regulatory requirement and ensures that anyone handling the container is aware of its contents and associated hazards. This is critical for safe storage and disposal by waste management personnel.

  • Headspace in the Container: Leaving adequate headspace prevents the container from rupturing due to pressure changes caused by temperature fluctuations.

Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[6] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[1][3]

SAA Requirements for LT-106-175:

  • Location: The SAA should be in a well-ventilated area, away from heat sources, open flames, and direct sunlight.[7]

  • Segregation: Store flammable waste containers separately from incompatible materials such as acids, bases, and oxidizers.[6] Physical barriers or separate storage cabinets should be used.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This will contain any potential leaks or spills.

  • Container Management:

    • Keep the container closed at all times except when adding waste.

    • Inspect the container weekly for any signs of leaks, corrosion, or deterioration.[6]

  • Accumulation Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved to the central storage area within three days.[1]

Requesting Waste Pickup

Once a waste container is full (at 90% capacity), it must be prepared for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Finalize the Waste Label: Ensure all information on the hazardous waste label is complete and accurate.

  • Submit a Pickup Request: Follow your institution's specific procedures for requesting a waste pickup. This is typically done through an online system.

  • Prepare for Transport: Ensure the exterior of the container is clean and free of contamination.

Visualization of the Disposal Workflow

The following diagram illustrates the key stages in the proper disposal of flammable solvent waste stream LT-106-175.

WasteDisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS/Waste Management PointOfGeneration Point of Generation (e.g., Experiment) WasteCollection Waste Collection (Labeled, Compatible Container) PointOfGeneration->WasteCollection Transfer Waste SAA Satellite Accumulation Area (SAA) (Secondary Containment, Segregated) WasteCollection->SAA Store Securely WastePickup Waste Pickup Request SAA->WastePickup Container Full CentralStorage Central Hazardous Waste Storage Facility WastePickup->CentralStorage EHS Collection FinalDisposal Licensed Disposal Facility CentralStorage->FinalDisposal Shipment for Disposal

Caption: Workflow for the proper disposal of flammable solvent waste.

Emergency Procedures

In the event of a spill or other emergency involving LT-106-175, immediate and appropriate action is necessary.

  • Small Spills (less than 1 liter):

    • Alert personnel in the immediate area.

    • If flammable vapors are present, extinguish all ignition sources.

    • Wear appropriate PPE.

    • Contain the spill using a chemical spill kit with absorbents suitable for flammable liquids.

    • Collect the contaminated absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it through the chemical waste program.

    • Clean the spill area with soap and water.

  • Large Spills (greater than 1 liter) or Spills in a Public Area:

    • Evacuate the area immediately.

    • Alert others in the vicinity to evacuate.

    • If it is safe to do so, close the door to the affected area to contain the vapors.

    • Activate the nearest fire alarm.

    • Call your institution's emergency number and provide details of the spill.

    • Do not re-enter the area until it has been cleared by emergency personnel.

Conclusion: Fostering a Culture of Safety

The proper management of chemical waste is a cornerstone of a safe and responsible laboratory environment. By adhering to the procedures outlined in this guide for the disposal of flammable solvent waste like LT-106-175, researchers, scientists, and drug development professionals can protect themselves, their colleagues, and the environment. This commitment to safety and compliance not only mitigates risks but also builds a deep sense of trust and responsibility within the scientific community.

References

  • Regulations for the Storage, Disposal, and Handling of Laboratory Waste. National Taiwan University. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Waste Management. National Tsing Hua University Environmental Safety Center. [Link]

  • Hazardous Waste Management for School Laboratories. U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Safety Data Sheet (SDS). Shenzhen Hongcai Testing Technology Co., Ltd. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Standards for Defining Hazardous Industrial Waste. Taiwan Ministry of Environment. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Solvent 175 Safety Data Sheet. Axalta Coating Systems. [Link]

Sources

Handling

The Causality of Hazard: Why LT-106-175 Requires Strict Handling

As a Senior Application Scientist, I have designed this technical guide to ensure your laboratory operations are both scientifically rigorous and strictly compliant with high-potency active pharmaceutical ingredient (HPA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to ensure your laboratory operations are both scientifically rigorous and strictly compliant with high-potency active pharmaceutical ingredient (HPAPI) safety standards.

LT-106-175 is a potent, multi-targeting small molecule kinase inhibitor that actively suppresses FMS-like tyrosine kinase 3 (FLT3) mutations, as well as cyclin-dependent kinases CDK2 and CDK6[1]. It serves as a critical lead compound in the development of targeted chemotherapies for acute myeloid leukemia (AML)[2][3].

The very mechanisms that make LT-106-175 an efficacious antileukemic agent—disruption of cell cycle progression and kinase signaling[2]—render it a significant occupational hazard. Accidental exposure poses acute risks to rapidly dividing healthy tissues, including the bone marrow and gastrointestinal mucosa. Understanding these underlying biological mechanisms is essential for respecting the chemical and adhering to the self-validating safety protocols outlined below.

Physicochemical and Hazard Profile

To build a robust safety protocol, we must first analyze the quantitative and physical properties of the compound.

Table 1: Physicochemical Profile and Operational Impact

Parameter Specification Causality / Operational Impact
Molecular Weight 448.55 g/mol [1] Supplied as a fine powder; carries a high risk of electrostatic aerosolization during weighing.
Target Kinases FLT3, CDK2, CDK6[1] Disrupts the cell cycle; poses acute systemic toxicity to dividing cells upon exposure.
Primary Solvent Dimethyl Sulfoxide (DMSO) DMSO acts as a transdermal carrier, rapidly transporting dissolved solutes across the human skin barrier.

| Storage (Solid) | 0–4 °C (Short), -20 °C (Long)[1] | Requires thermal equilibration before opening to prevent hygroscopic degradation and molarity skewing. |

Personal Protective Equipment (PPE) Requirements

To establish a self-validating safety system, PPE must be selected based on the specific physicochemical vulnerabilities of the compound and its solvents.

  • Hand Protection (Double Gloving):

    • Requirement: Inner layer of standard nitrile (4 mil), outer layer of extended-cuff nitrile (8 mil).

    • Causality: LT-106-175 is typically reconstituted in DMSO. DMSO rapidly permeates latex and thin nitrile, carrying dissolved active ingredients directly into the bloodstream. Double-gloving ensures that if the outer layer is breached, the inner layer provides a critical window for safe doffing.

  • Respiratory Protection:

    • Requirement: N95 or P100 particulate respirator (if handled outside a containment device) or mandatory use of a Class II Biological Safety Cabinet (BSC) / Powder Dispensing Hood.

    • Causality: Electrostatic forces during the transfer of the lyophilized powder can cause micro-aerosolization, leading to severe inhalation exposure.

  • Eye and Face Protection:

    • Requirement: Snug-fitting chemical splash goggles.

    • Causality: Protects mucosal membranes from micro-particulates and accidental solvent splashes during reconstitution.

  • Body Protection:

    • Requirement: Disposable, fluid-resistant laboratory coat with knit cuffs (e.g., Tyvek®).

Operational Plan: Step-by-Step Handling Methodology

Every protocol described below is designed as a self-validating system —meaning each step contains a built-in verification check to ensure protocol integrity before moving to the next phase.

Step 1: Thermal Equilibration

  • Remove the LT-106-175 vial from -20 °C storage[1].

  • Validation Check: Allow the vial to sit at room temperature for 30 minutes in a desiccator before opening. Visually confirm there is no condensation on the vial exterior. Opening a cold vial introduces atmospheric moisture, which degrades the compound and alters its mass, skewing your downstream molarity calculations.

Step 2: Preparation & Weighing

  • Don all required PPE (Double nitrile gloves, goggles, respirator, and lab coat).

  • Place an anti-static weighing boat on a calibrated microbalance inside a powder-weighing hood or BSC.

  • Validation Check: Zero the balance and confirm numerical stability for 5 seconds. Use a dedicated anti-static micro-spatula to transfer the powder to prevent electrostatic repulsion.

Step 3: Dissolution (DMSO Reconstitution)

  • Calculate the required volume of anhydrous DMSO to achieve your desired stock concentration (e.g., 10 mM).

  • Add DMSO directly to the weighing boat, or transfer the powder to a pre-tared amber glass vial before adding the solvent.

  • Validation Check: Vortex gently for 30 seconds. Hold the vial against a light source to visually inspect and confirm complete dissolution (absolute absence of particulate matter).

Step 4: Aliquoting and Storage

  • Divide the stock solution into single-use aliquots (e.g., 10–50 µL) in opaque or amber microcentrifuge tubes.

  • Causality: This prevents repeated freeze-thaw cycles and photodegradation, preserving the structural integrity of the pyrazole-3-carboxamide derivative[2]. Store aliquots at -20 °C[1].

Disposal and Spill Response Plan

In the event of a spill, immediate and calculated action is required to prevent cross-contamination.

Scenario A: Powder Spill (Dry)

  • Do not sweep. Sweeping aerosolizes the active compound into the breathing zone.

  • Gently cover the spill with absorbent paper towels lightly dampened with water or a 10% bleach solution to suppress dust generation.

  • Scoop the dampened materials into a hazardous waste bag using a disposable anti-static dustpan.

Scenario B: Liquid Spill (DMSO Solution)

  • Apply a universal chemical absorbent pad or spill control pillows directly over the liquid.

  • Causality: Because DMSO is a highly penetrating solvent, avoid any direct contact even with double-gloved hands. Use chemical tongs to collect the saturated absorbents.

Decontamination & Disposal:

  • Wash the affected surface area with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe-down to remove residual organics.

  • Place all contaminated PPE, absorbents, and empty vials into a clearly labeled, sealable hazardous waste container. Dispose of in accordance with institutional regulations for cytotoxic/biohazardous chemical waste.

Workflow Visualization

LT106175_Workflow Start LT-106-175 Handling Workflow PPE 1. Don PPE (Double Nitrile, N95, Goggles) Start->PPE Weighing 2. Weighing (Enclosed Balance / BSC) PPE->Weighing Solvent 3. Dissolution in DMSO (Fume Hood) Weighing->Solvent Spill Spill Detected? Solvent->Spill SpillPowder Powder Spill: Cover with wet towel Spill->SpillPowder Yes (Powder) SpillLiquid Liquid (DMSO) Spill: Absorb with spill kit Spill->SpillLiquid Yes (Liquid) Store 4. Store Aliquots (-20°C, Dark, Sealed) Spill->Store No Clean Decontaminate with 10% Bleach & Dispose as Hazmat SpillPowder->Clean SpillLiquid->Clean Clean->Store

Fig 1: Workflow for safe handling, dissolution, and spill response of LT-106-175.

References

  • Zhi, Y., et al. "Discovery of the selective and efficacious inhibitors of FLT3 mutations." European Journal of Medicinal Chemistry, 2018.[Link]

  • Zhao, J., et al. "Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 2020.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72194525." PubChem, 2026.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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